N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Description
Properties
Molecular Formula |
C42H62ClN5O8 |
|---|---|
Molecular Weight |
800.4 g/mol |
IUPAC Name |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YRFRBTOMOUXLRJ-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 |
Origin of Product |
United States |
Foundational & Exploratory
What is N-(m-PEG4)-N'-(azide-PEG4)-Cy3 structure?
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Introduction
This compound is a specialized bifunctional molecule designed for advanced bioconjugation applications in research and drug development. This molecule integrates a bright fluorescent dye (Cy3), two hydrophilic polyethylene glycol (PEG4) spacers, and a reactive azide group, enabling the precise and stable labeling of target biomolecules. Its unique structure is particularly valuable for synthesizing fluorescent probes, imaging agents, and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols.
Core Molecular Structure and Functionality
The architecture of this compound is tripartite, consisting of a central fluorophore, flexible linkers, and a reactive handle for conjugation.
-
Cyanine3 (Cy3) Core : The heart of the molecule is the Cy3 dye, a member of the cyanine family known for its bright orange-red fluorescence.[4][5] It possesses a high quantum yield and strong photostability, making it an excellent choice for sensitive detection in fluorescence microscopy, flow cytometry, and immunoassays.[4][6][7]
-
Dual PEG4 Spacers : The Cy3 core is flanked by two discrete polyethylene glycol chains, each containing four ethylene glycol units (PEG4). These PEG linkers serve several critical functions in bioconjugation:[8][9]
-
Enhanced Hydrophilicity : They significantly increase the water solubility of the entire molecule and its conjugates, which is crucial for preventing the aggregation of hydrophobic drugs or proteins.[8][10]
-
Biocompatibility and Reduced Immunogenicity : PEG chains can form a hydration shell that masks the conjugated molecule from the immune system, reducing the likelihood of an immune response.[8][9]
-
Flexible Spacer : The PEG chains act as flexible spacers, minimizing steric hindrance between the dye and the target biomolecule, thereby preserving the biological activity of the target.[9][11]
-
-
Terminal Azide Group (N3) : One of the PEG chains is terminated with an azide group. This functional group is the reactive handle for covalent attachment to other molecules via "click chemistry".[12] The azide is highly selective and stable under most biological conditions, reacting efficiently with alkyne-modified molecules to form a stable triazole linkage.[12][13]
Quantitative Data
The key physicochemical and spectral properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | ~800.4 g/mol | [3][7][12] |
| CAS Number | 2107273-38-9 | [1][3] |
| Appearance | Red solid | [14] |
| Solubility | Water, DMSO, DMF | [15][16] |
| Excitation Maximum (λex) | ~550 - 555 nm | [4][15] |
| Emission Maximum (λem) | ~570 nm | [4][7][15] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [14] |
| Reactive Group | Azide (N₃) | [12][15] |
| Storage Temperature | -20°C, protected from light | [1][17] |
Applications in Research and Drug Development
This molecule is a versatile tool with numerous applications:
-
Fluorescent Labeling : It can be used to attach a bright, stable fluorescent tag to proteins, nucleic acids, and other biomolecules for visualization and tracking in living cells.[2][18]
-
PROTAC Synthesis : The molecule is specifically designed as a linker for creating Proteolysis-Targeting Chimeras (PROTACs).[1][3] In this context, the azide group can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, with the Cy3 dye enabling visualization and tracking of the PROTAC itself.
-
Drug Delivery Systems : The PEG linkers improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability in biological systems.[8][10][19] The fluorescent tag allows for real-time monitoring of the drug's distribution and metabolism.[4]
-
Biosensor Development : The Cy3 dye is a central component in the design of biosensors for detecting specific biomarkers, pathogens, or toxins with high sensitivity.[4]
Experimental Protocols: Bioconjugation via Click Chemistry
The azide group on this compound enables its conjugation to alkyne-modified molecules through click chemistry. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general methodology for conjugating this compound to a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein solution (in a compatible buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Reagent Preparation:
-
Azide-Cy3 Stock Solution : Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[20] Vortex until fully dissolved. This solution can be stored at -20°C, protected from light.[20]
-
Catalyst Premix (THPTA/CuSO₄) : Just before use, mix the THPTA ligand solution with the CuSO₄ solution in a 2:1 or greater molar ratio (e.g., 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄).[21] Let it incubate for a few minutes. This complex helps stabilize the Cu(I) ion and improves reaction efficiency in aqueous solutions.[21]
-
Reducing Agent : Prepare a fresh solution of Sodium Ascorbate in water. This solution is prone to oxidation and should be made immediately before initiating the reaction.[21]
Reaction Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 4 to 50 equivalents) is typically used to ensure efficient labeling.[21]
-
Add the pre-mixed THPTA/CuSO₄ catalyst solution to the reaction mixture. A final concentration of 1-2 mM copper is often effective.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).[21] Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[21] For some substrates, incubation can be extended or performed at elevated temperatures (e.g., 40°C) to increase yield.[20]
-
Once the reaction is complete, the resulting fluorescently labeled protein conjugate must be purified from excess reagents.
Purification:
-
Size-Exclusion Chromatography (SEC) : This is a common method to separate the larger labeled protein from smaller molecules like the unreacted dye and catalyst components.
-
Dialysis : Extensive dialysis against a suitable buffer can also be used to remove small-molecule impurities.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications involving live cells or where the copper catalyst may be toxic, a copper-free version of click chemistry, known as SPAAC, can be employed.[12] In this case, the azide group on the dye reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.[3][12] The protocol is simpler, involving the direct mixing of the azide-dye and the DBCO-modified target molecule in a physiological buffer.
References
- 1. amsbio.com [amsbio.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. Cy3 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. scbt.com [scbt.com]
- 12. Azide | BroadPharm [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 15. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 16. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. interchim.fr [interchim.fr]
- 19. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 20. metabion.com [metabion.com]
- 21. broadpharm.com [broadpharm.com]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 chemical properties
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized bifunctional fluorescent probe designed for the covalent labeling of biomolecules. This molecule incorporates a bright and photostable Cyanine3 (Cy3) fluorophore, an azide group for bioorthogonal "click" chemistry, and two polyethylene glycol (PEG4) spacers. The methoxy-terminated (m-PEG) portion enhances solubility and reduces non-specific binding, while the azide-terminated PEG linker provides a reactive handle for covalent attachment to alkyne-modified targets.
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, serving as a technical resource for researchers in bioconjugation, cell imaging, and drug development.
Core Chemical and Physical Properties
The properties of this compound are largely defined by its three core components: the Cy3 dye, the PEG linkers, and the azide reactive group. The dual PEGylation significantly enhances aqueous solubility and biocompatibility while minimizing steric hindrance during conjugation reactions.[1] The Cy3 fluorophore offers bright, stable red-orange fluorescence, making it suitable for a wide range of imaging applications.[2]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative properties of this compound and related Cy3-azide compounds.
| Property | Value | References |
| Molecular Formula | C₄₄H₆₆ClN₅O₁₀ (for a structurally similar compound) | [1] |
| Molecular Weight | ~800.4 g/mol | [2][3] |
| Appearance | Red solid | [4] |
| Purity | Typically >95% (as determined by HPLC) | [4] |
Table 1: Physical and Chemical Properties
| Parameter | Value | References |
| Excitation Maximum (λex) | ~553 - 555 nm | [4][5] |
| Emission Maximum (λem) | ~569 - 570 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [5][6] |
| Recommended Laser Lines | 532 nm, 555 nm | [4] |
| Spectrally Similar Dyes | Alexa Fluor® 555, CF® 555 Dye | [4] |
Table 2: Spectroscopic Properties
| Parameter | Details | References |
| Solubility | Soluble in Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [4][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Stable for up to 24 months under these conditions. | [7][8] |
| Shipping Conditions | Can be shipped at ambient temperature for short periods (up to 3 weeks). | [7][8] |
| pH Sensitivity | Fluorescence is stable and insensitive across a pH range of 4 to 10. | [4] |
Table 3: Handling and Storage Information
Applications and Reaction Mechanisms
The primary utility of this compound lies in its ability to participate in bioorthogonal click chemistry reactions. The azide group allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group, even in complex biological mixtures.[9] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[10]
There are two main types of azide-alkyne cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to rapidly and irreversibly join terminal alkynes and azides.[4][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The reaction is driven by the release of ring strain and is ideal for live-cell imaging where copper toxicity is a concern.[4][12][]
Experimental Protocols
The following are generalized protocols for the use of azide-functionalized dyes in bioconjugation. Optimization may be required for specific applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Proteins
This protocol is adapted for labeling alkyne-modified proteins in a solution such as a cell lysate.[1][2]
Materials:
-
Alkyne-modified protein sample (1-5 mg/mL)
-
Azide-PEG-Cy3 dye (10 mM stock in DMSO)
-
Protein Labeling Buffer (containing THPTA ligand, copper(II) sulfate, and aminoguanidine)
-
Ascorbic acid (50 mM stock in water, freshly prepared)
-
PBS buffer (pH 7.4)
-
Purification columns (e.g., Zeba™ Dye and Biotin Removal Spin Columns)
Procedure:
-
Prepare the Reaction Mixture: In a microfuge tube, combine the following in order:
-
50 µL of alkyne-modified protein solution.
-
A volume of Protein Labeling Buffer to bring the final reaction volume to ~200 µL.
-
Add the Azide-PEG-Cy3 stock solution to a final concentration of 20-50 µM. The optimal dye excess will depend on the degree of alkyne modification on the protein.[2]
-
-
Initiate the Reaction: Add the freshly prepared ascorbic acid solution to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I) state.[2][8]
-
Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a spin column or other suitable chromatography method as per the manufacturer's instructions.[14] The labeled protein is now ready for downstream analysis.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cultured cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).[8]
-
Cyclooctyne-functionalized probe (e.g., DBCO-Cy3, as this compound is azide-functionalized and would be used to label alkyne-modified cells). For the purpose of this protocol, we will assume the roles are reversed and we are labeling azide-modified cells with a DBCO-Cy3 probe.
-
Labeling buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture cells with an appropriate azido-sugar (e.g., 50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell-surface glycans.[15]
-
Washing: Gently wash the cells twice with labeling buffer to remove unincorporated azido-sugars.
-
Labeling: Add the DBCO-Cy3 probe (or other strained alkyne probe) to the cells at a final concentration of 2-25 µM.[16][17]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. The optimal time may vary by cell type and probe concentration.
-
Final Wash: Wash the cells three times with labeling buffer to remove the unreacted probe.
-
Imaging: The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Characterization and Quality Control
The purity and identity of the final labeled conjugate should be confirmed to ensure reliable experimental results.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the fluorescent probe and the final conjugate, separating the labeled product from unreacted dye and biomolecule.[4]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety to the target biomolecule.[18][19]
-
NMR Spectroscopy: For the unconjugated probe, ¹H and ¹³C NMR can be used to confirm the chemical structure, including the presence of the azide group (a characteristic peak around 50 ppm in ¹³C NMR for the carbon adjacent to the azide).[20]
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, biocompatible PEG linkers, and bioorthogonal azide group make it an excellent choice for a wide range of applications, from in vitro protein conjugation to live-cell imaging. By leveraging the specificity and efficiency of click chemistry, researchers can achieve precise and robust labeling for sensitive and accurate downstream analysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. dnalc.cshl.edu [dnalc.cshl.edu]
- 4. interchim.fr [interchim.fr]
- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 6. Cyanine 3 azide [equivalent to Cy3® azide] | AAT Bioquest [aatbio.com]
- 7. Cy3B azide | AAT Bioquest [aatbio.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry – Med Chem 101 [medchem101.com]
- 12. vectorlabs.com [vectorlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Photophysical Properties of Cy3-PEG4-Azide Fluorophore
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of the Cy3-PEG4-azide fluorophore. The inclusion of a polyethylene glycol (PEG) linker and an azide group makes this derivative of the cyanine 3 (Cy3) dye a versatile tool for bioconjugation and cellular imaging.
Core Photophysical Properties of Cy3-PEG4-Azide
The photophysical characteristics of Cy3-PEG4-azide are crucial for its application in fluorescence-based assays. These properties are summarized in the tables below. It is important to note that the quantum yield of cyanine dyes, including Cy3, is highly sensitive to the local environment, such as solvent polarity, viscosity, and conjugation to biomolecules.
Table 1: General Photophysical Properties of Cy3-PEG4-Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1][2][3] |
| Emission Maximum (λem) | ~570 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][3] |
| Reported Quantum Yield (Φ) of Cy3 Azide | 0.31 | [1] |
| Estimated Quantum Yield (Φ) of Cy3-PEG4-Azide | ~0.78* |
*Note: The quantum yield of Cy3 has been shown to increase by approximately 2.5-fold upon conjugation to a PEG linker[4]. This estimated value is based on the reported quantum yield of the non-PEGylated Cy3 azide.
Table 2: Influence of Solvent Polarity on the Fluorescence Quantum Yield of Cy3
| Solvent | Quantum Yield (Φ) | Reference(s) |
| Water | 0.04 | [4] |
| Methanol | Low (qualitative) | [5] |
| Ethanol | Moderate (qualitative) | [6] |
| Glycerol (90% in water) | High (qualitative) | [5] |
| Tris Buffer | 0.09 | [6] |
| Covalently bound to single-stranded DNA | ~0.20 - 0.40 | [7] |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Cy3-PEG4-azide solution of unknown quantum yield
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvents
Procedure:
-
Selection of a Standard: Choose a quantum yield standard that absorbs at the excitation wavelength of the sample and emits in a similar spectral region.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the Cy3-PEG4-azide sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the solutions.
-
Record the corrected fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
-
Protein Labeling using Copper-Catalyzed Click Chemistry
Cy3-PEG4-azide is designed for facile conjugation to alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Cy3-PEG4-azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in a suitable buffer.
-
Prepare stock solutions of Cy3-PEG4-azide, CuSO₄, sodium ascorbate, and THPTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein, Cy3-PEG4-azide, and the THPTA ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours.
-
Purification: Purify the labeled protein from unreacted dye and other reagents using size-exclusion chromatography or another suitable purification method.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Cy3).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Protein Labeling and Purification
Caption: Workflow for labeling a protein with Cy3-PEG4-azide.
Signaling Pathway: FRET-Based Detection of Protein-Protein Interaction
Cy3 is a common donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, often paired with an acceptor like Cy5. This allows for the study of molecular interactions, such as protein-protein binding, in real-time.
Caption: FRET-based signaling of protein interaction.
References
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a bifunctional linker molecule integral to advanced applications in biochemical research and drug development. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's specifications, experimental protocols for its use, and a conceptual framework for its application in targeted protein degradation.
Core Molecular Properties
This compound is a chemical compound that integrates a cyanine dye (Cy3), a flexible polyethylene glycol (PEG) linker, and a reactive azide group. This molecular architecture makes it a versatile tool for bio-conjugation, enabling the linkage of various molecules through "click chemistry." The PEG component enhances solubility in aqueous solutions, a critical feature for biological experiments.
| Property | Value |
| Molecular Weight | 800.4 g/mol [1][2] |
| Chemical Formula | C42H62ClN5O8[2] |
| CAS Number | 2107273-38-9[2][3] |
| Purity | Typically ≥98%[1][2] |
| Excitation Maximum (λex) | 555 nm[2] |
| Emission Maximum (λem) | 570 nm[2] |
| Solubility | Water, DMSO, DMF, DCM[2] |
| Storage Conditions | -20°C[2][3] |
Primary Applications
The unique structure of this compound lends itself to two primary applications in biomedical research: as a fluorescent labeling agent and as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
-
Fluorescent Labeling: The Cy3 fluorophore allows for the visualization and tracking of molecules. The terminal azide group can be covalently attached to alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as click chemistry. This enables the fluorescent labeling of proteins, nucleic acids, and other cellular components.
-
PROTAC Synthesis: This molecule is specifically designed as a linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the bridge connecting the target protein ligand and the E3 ligase ligand. The fluorescent Cy3 tag can also be used to study the localization and trafficking of the resulting PROTAC.
Experimental Protocols
The following are generalized protocols for the use of this compound in its primary applications. Optimization may be required for specific experimental systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol describes the labeling of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the chelating ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of this compound.
-
Add the chelating ligand to the CuSO4 solution and pre-incubate for a few minutes.
-
Add the CuSO4/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted reagents by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.
-
PROTAC Synthesis via Click Chemistry
This protocol outlines a general approach for synthesizing a PROTAC using this compound as a linker between an alkyne-modified target protein ligand and an E3 ligase ligand.
Materials:
-
Alkyne-modified target protein ligand
-
E3 ligase ligand
-
This compound
-
Reagents for CuAAC (as listed above) or SPAAC (if using a strained alkyne)
-
Appropriate solvents for synthesis and purification (e.g., DMF, DMSO, acetonitrile)
-
Purification system (e.g., HPLC)
Procedure:
-
Reaction:
-
Dissolve the alkyne-modified target protein ligand and a molar equivalent of this compound in a suitable solvent.
-
Perform a CuAAC reaction as described in the labeling protocol to conjugate the linker to the target protein ligand.
-
-
Purification:
-
Purify the resulting product using HPLC to isolate the azide-functionalized intermediate.
-
-
Second Conjugation:
-
The purified intermediate can then be conjugated to the E3 ligase ligand through a separate chemical reaction, which will depend on the functional groups present on the E3 ligase ligand.
-
Visualizations
PROTAC Signaling Pathway
Caption: A diagram illustrating the mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Experimental Workflow for Biomolecule Labeling
Caption: A simplified workflow for the fluorescent labeling of a biomolecule using click chemistry.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store at the recommended temperature of -20°C and protect from light to prevent degradation of the fluorophore.
For more detailed safety information, refer to the SDS of chemically similar azide- and cyanine dye-containing compounds.
References
An In-depth Technical Guide to Click Chemistry with Azide-PEG-Cy3 Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing azide-PEG-Cy3 linkers. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively employ these powerful tools in their work. We will delve into the core concepts of click chemistry, the individual components of the azide-PEG-Cy3 linker, and provide detailed experimental protocols and quantitative data to facilitate the design and execution of experiments.
The Core Concepts of Click Chemistry
Click chemistry refers to a class of reactions that are highly efficient, selective, and biocompatible, making them ideal for the modification of biological molecules.[1][2] The most prominent examples of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][][5] CuAAC reactions are known for their rapid kinetics and high yields.[3] The reaction is typically performed in aqueous buffers and is tolerant of a wide range of functional groups, making it suitable for bioconjugation.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide.[][9] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst.[] This makes SPAAC particularly well-suited for applications in living cells and organisms.[]
The Azide-PEG-Cy3 Linker: A Tripartite Tool
The azide-PEG-Cy3 linker is a versatile molecule that combines three key components, each with a distinct function:
-
Azide (N₃): This functional group serves as the reactive handle for click chemistry, enabling covalent attachment to a molecule containing a terminal alkyne or a strained cyclooctyne.[10][11] The azide group is small, stable, and bioorthogonal, meaning it does not typically react with other functional groups found in biological systems.[12]
-
Polyethylene Glycol (PEG): The PEG component is a flexible, hydrophilic spacer that offers several advantages in bioconjugation.[13][14][15] PEGylation can enhance the solubility and stability of the conjugated molecule, reduce immunogenicity, and improve its pharmacokinetic profile by increasing circulation time.[13][14][16][17]
-
Cyanine 3 (Cy3): Cy3 is a bright, orange-fluorescent dye that is widely used for labeling and imaging.[18][19][20][21] Its photostability and high quantum yield make it an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[18][19][20]
Quantitative Data
The following tables summarize key quantitative data for Cy3 fluorophore and typical click chemistry reactions.
| Property | Value | Source |
| Excitation Maximum (λex) | ~550 nm | [18][19] |
| Emission Maximum (λem) | ~570 nm | [18][19] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [22] |
| Fluorescence Quantum Yield | 0.31 | [22] |
Table 1: Physicochemical and Fluorescence Properties of Cy3.
| Parameter | CuAAC | SPAAC |
| Reaction Rate | Very fast (minutes to a few hours) | Fast (minutes to a few hours), rate is dependent on the cyclooctyne used. |
| Typical Yield | High to quantitative | High to quantitative |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Good, but copper catalyst can be cytotoxic | Excellent, no cytotoxic metal catalyst required |
| Common Applications | In vitro conjugation, surface modification, material science | Live-cell imaging, in vivo studies, conjugation of sensitive biomolecules |
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions.
Experimental Protocols
This section provides detailed protocols for the labeling of proteins and oligonucleotides using azide-PEG-Cy3 linkers via CuAAC.
Labeling of a Protein with Azide-PEG-Cy3 (CuAAC)
This protocol describes the labeling of a protein containing a terminal alkyne with an azide-PEG-Cy3 linker.
Materials:
-
Alkyne-modified protein
-
Azide-PEG-Cy3
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve Azide-PEG-Cy3 in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (prepare fresh).
-
-
Prepare the Catalyst Premix:
-
In a microcentrifuge tube, mix 1 µL of 50 mM CuSO₄ with 5 µL of 250 mM THPTA.
-
-
Labeling Reaction:
-
In a separate microcentrifuge tube, add the alkyne-modified protein.
-
Add a 5- to 20-fold molar excess of the Azide-PEG-Cy3 stock solution to the protein solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a 20-fold molar excess of freshly prepared sodium ascorbate.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted Azide-PEG-Cy3 and other small molecules using a desalting spin column equilibrated with PBS.
-
Collect the purified, labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Labeling of an Oligonucleotide with Azide-PEG-Cy3 (CuAAC)
This protocol outlines the labeling of an alkyne-modified oligonucleotide.[23]
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-PEG-Cy3
-
Copper(II)-TBTA complex (10 mM in 55% DMSO)
-
Sodium ascorbate (5 mM in water, prepare fresh)
-
2M Triethylammonium acetate buffer, pH 7.0
-
DMSO
-
Acetone (for precipitation)
Procedure:
-
Prepare the Reaction Mixture:
-
Initiate the Reaction:
-
Incubation:
-
Purification:
Visualizing Experimental Workflows
Graphviz diagrams are provided below to illustrate common experimental workflows involving azide-PEG-Cy3 linkers.
Caption: Workflow for CuAAC labeling of an alkyne-modified protein.
References
- 1. benchchem.com [benchchem.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. bioclone.net [bioclone.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 11. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 12. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 13. purepeg.com [purepeg.com]
- 14. precisepeg.com [precisepeg.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 17. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. lifetein.com [lifetein.com]
- 20. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 21. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 23. lumiprobe.com [lumiprobe.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the bifunctional fluorescent linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy3, and its strategic application in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a critical tool for synthesizing fluorescently labeled PROTACs, enabling advanced downstream analysis of their biological activity.
Introduction to this compound
This compound is a specialized chemical linker designed for bioconjugation. Its structure is tripartite, featuring:
-
A Cy3 Fluorophore: A bright, photostable cyanine dye that allows for sensitive fluorescent detection.[1][2]
-
Two Polyethylene Glycol (PEG4) Spacers: These flexible, hydrophilic linkers enhance the molecule's solubility in aqueous media, improve biocompatibility, and provide spatial separation between the dye and the conjugated molecule, minimizing steric hindrance.[3][]
-
An Azide (N₃) Group: This functional group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.[1][5] The azide group readily reacts with alkyne-modified molecules to form a stable triazole linkage.[6][]
In PROTAC development, this molecule is not a PROTAC itself but a tool used to fluorescently tag a PROTAC molecule or one of its components. This labeling is instrumental for a variety of assays, including cellular imaging, binding studies, and target engagement verification.[8][9]
Physicochemical and Spectroscopic Properties
Understanding the properties of the Cy3 fluorophore is essential for designing experiments and selecting appropriate instrumentation.
| Property | Value / Description | Reference(s) |
| Excitation Maximum (λex) | ~550 - 555 nm | [1][10][] |
| Emission Maximum (λem) | ~570 nm | [1][2][] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield | High, ensuring strong fluorescence intensity. | [1] |
| Solubility | The PEG linkers confer excellent hydrophilicity. | [3] |
| pH Sensitivity | Fluorescence is stable over a broad pH range. | [1][10] |
| Photostability | Exhibits strong resistance to photobleaching. | [1] |
Applications in PROTAC Development
The primary utility of this compound is the creation of fluorescent PROTACs to enable robust characterization of their mechanism of action.
Synthesis of Fluorescent PROTACs via Click Chemistry
PROTACs are heterobifunctional molecules, and their modular synthesis is often facilitated by click chemistry.[][12][13] An alkyne-modified PROTAC precursor (containing either the target protein ligand or the E3 ligase ligand) can be efficiently conjugated to the azide group of this compound. This reaction, typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is high-yielding and occurs under mild conditions, preserving the integrity of the complex biological molecules.[6][]
Cellular Imaging and Localization
Once a Cy3-labeled PROTAC is synthesized, it can be introduced to live cells. Fluorescence microscopy, particularly confocal microscopy, can then be used to:
-
Confirm Cell Permeability: Visualize the uptake and accumulation of the PROTAC inside the cell.
-
Determine Subcellular Localization: Identify where the PROTAC localizes, such as the cytoplasm, nucleus, or specific organelles. This information is critical for understanding if the PROTAC can reach its target protein and the E3 ligase.[14]
Target Engagement Assays
A key step in PROTAC validation is confirming that it engages its intended target protein within the complex cellular environment.[9][15] Fluorescently labeled PROTACs are invaluable for:
-
In-Cell Target Engagement: Techniques like the NanoBRET™ Target Engagement assay can be adapted to measure the displacement of a tracer from the target protein by the Cy3-PROTAC, providing a quantitative measure of target binding in live cells.[16][17]
-
Binding Affinity Measurement: Fluorescence Polarization (FP) is a powerful in vitro technique to quantify the binding affinity between the Cy3-PROTAC and its purified target protein or E3 ligase.[8][18][19] The assay measures the change in the rotational speed of the fluorescent molecule upon binding to a larger protein, which directly correlates to binding affinity.[8][19]
Monitoring Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein.[14] A Cy3-labeled PROTAC can be used in imaging-based degradation assays:
-
High-Content Imaging: Automated microscopy can quantify the fluorescence intensity of an antibody-stained target protein on a cell-by-cell basis after treatment with the Cy3-PROTAC. This allows for the determination of key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14]
-
Live-Cell Degradation Kinetics: If the target protein is endogenously tagged with a fluorescent protein (e.g., GFP), the degradation kinetics can be monitored in real-time by observing the decrease in the GFP signal after the addition of the Cy3-PROTAC.[14]
Key Experimental Protocols
The following are representative protocols for the synthesis and application of a Cy3-labeled PROTAC.
Protocol 1: Synthesis of a Cy3-PROTAC via CuAAC Click Chemistry
This protocol describes the conjugation of an alkyne-containing PROTAC precursor to this compound.
Materials:
-
Alkyne-PROTAC precursor
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMSO/water mixture)
-
HPLC for purification
Methodology:
-
Dissolve the Alkyne-PROTAC precursor and this compound (1.2 equivalents) in a DMSO/water (4:1) solution.
-
Prepare a fresh premix of CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Add a fresh solution of sodium ascorbate (1.0 eq) in water to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the Cy3-PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Live-Cell Imaging for PROTAC Localization
This protocol outlines the use of confocal microscopy to visualize the cellular uptake of a Cy3-PROTAC.
Materials:
-
Cells plated on glass-bottom imaging dishes
-
Cy3-PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Hoechst 33342 stain (for nuclei)
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Confocal microscope with appropriate laser lines (e.g., 561 nm for Cy3) and filters.
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Dilute the Cy3-PROTAC in pre-warmed complete medium to the desired final concentration (e.g., 1 µM).
-
Replace the medium in the imaging dish with the Cy3-PROTAC-containing medium.
-
Incubate the cells for the desired time (e.g., 4 hours) at 37°C and 5% CO₂.
-
In the final 15 minutes of incubation, add Hoechst 33342 to stain the nuclei.
-
Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound PROTAC.
-
Add fresh live-cell imaging solution to the dish.
-
Image the cells using the confocal microscope, acquiring images in the Cy3 channel (for the PROTAC) and the DAPI channel (for the nuclei).
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This protocol details a competitive FP assay to measure the binding of a PROTAC to its target protein.[8]
Materials:
-
Purified target protein
-
Cy3-labeled tracer (a known fluorescent ligand for the target)
-
Unlabeled PROTAC competitor
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization.
Methodology:
-
Prepare a solution of the target protein and the Cy3-tracer in the assay buffer at concentrations optimized to yield a stable, high polarization signal.
-
Prepare a serial dilution of the unlabeled PROTAC competitor in the assay buffer.
-
In the 384-well plate, add a fixed volume of the protein/tracer mix to each well.
-
Add an equal volume of the serially diluted PROTAC competitor to the wells. Include controls with buffer only (for minimum polarization) and protein/tracer with no competitor (for maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the millipolarization (mP) values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using a suitable binding model to determine the IC₅₀, which can be converted to the inhibition constant (Ki).
Visualizations
The following diagrams illustrate key concepts in PROTAC development where this fluorescent linker is applied.
Caption: General mechanism of action for a PROTAC degrader.
Caption: Workflow for synthesizing and using a Cy3-labeled PROTAC.
Caption: Studying pathway disruption via PROTAC-mediated degradation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 3. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Water Solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the water solubility characteristics of the fluorescent dye and linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This compound is a bifunctional reagent featuring a Cy3 fluorophore for detection and two distinct polyethylene glycol (PEG) linkers, one terminating in a methoxy group and the other in an azide group for covalent modification via click chemistry. The inclusion of hydrophilic PEG chains is a key design feature to enhance aqueous solubility.
Physicochemical Properties and Solubility
The structure of this compound incorporates two PEG4 linkers. The presence of these hydrophilic polyethylene glycol spacers significantly increases the water solubility of the otherwise hydrophobic cyanine dye core.[1][2] While specific quantitative solubility data for this exact molecule is not publicly available, product data for structurally similar compounds indicates its solubility profile. Analogous PEGylated cyanine dyes are confirmed to be soluble in water and various polar organic solvents.[1][2] The PEGylation strategy is widely employed to improve the solubility and reduce the non-specific binding of fluorescent dyes and other biomolecules in aqueous solutions.[3][4]
Table 1: Qualitative Solubility Data for Structurally Similar PEGylated Dyes
| Compound Name | Reported Solvents | Source |
| N-(m-PEG4)-N'-(azide-PEG3)-Cy5 | Water, DMSO, DMF, DCM | BroadPharm[1] |
| N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | Water, DMSO, DMF, DCM | BroadPharm[2] |
| Cy3 labeled polyethylene glycol | Aqueous solutions, most organic solvents | Nanocs[5] |
Note: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DCM (Dichloromethane).
Experimental Workflow: Biomolecule Labeling via Click Chemistry
This compound is designed for covalent labeling of biomolecules through copper-catalyzed or copper-free click chemistry. The azide group reacts efficiently with a terminal alkyne on a target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage. This workflow is fundamental to its application in biological research.
Caption: Workflow for labeling a biomolecule using click chemistry.
Experimental Protocol: Determination of Aqueous Solubility
The following protocol provides a standardized method for determining the aqueous solubility of a fluorescent probe like this compound by visual inspection. This method is adapted from standard operating procedures for chemical solubility assessment.[6]
Objective: To determine the maximum soluble concentration of the test compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) by visual inspection.
Materials:
-
This compound powder
-
Solvent (e.g., DMSO, for stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Bath sonicator
-
Benchtop centrifuge
-
Calibrated pipettes
Procedure:
-
Preparation of High-Concentration Stock Solution:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve the compound in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. This is the primary stock.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes, each containing a fixed volume of the aqueous buffer (e.g., 990 µL).
-
Add a small volume of the primary stock solution to the first tube to achieve the highest desired concentration (e.g., 10 µL of 10 mg/mL stock into 990 µL buffer for a 100 µg/mL solution).
-
Vortex the tube vigorously for 1 minute.
-
-
Solubility Assessment by Visual Inspection:
-
Visually inspect the solution against a dark background. Check for any signs of precipitation, cloudiness, or particulates.[6]
-
If the solution is clear, the compound is soluble at this concentration. Proceed to prepare the next, higher concentration.
-
If precipitation is observed, the compound is not fully soluble.
-
-
Resolubilization Attempts (for insoluble samples):
-
Vortexing: Vortex the suspension for an additional minute.
-
Sonication: Place the tube in a bath sonicator for 15-30 minutes and visually inspect again.[6]
-
Heating: If still insoluble, incubate the tube at 37°C for 30 minutes.[6]
-
If the compound dissolves after any of these steps, it should be noted in the results.
-
-
Confirmation by Centrifugation:
-
For any solutions that appear hazy or where solubility is uncertain, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes.
-
Inspect the bottom of the tube for a pellet. The presence of a pellet indicates that the material is not fully dissolved.
-
-
Determining the Solubility Limit:
-
The highest concentration that results in a completely clear solution, with no visible particulates after mixing and centrifugation, is recorded as the approximate aqueous solubility under the tested conditions.
-
Table 2: Example Log for Solubility Determination
| Concentration (µg/mL) | Initial Observation (Post-Vortex) | Observation (Post-Sonication) | Observation (Post-Centrifugation) | Solubility Assessment |
| 10 | Clear | N/A | No Pellet | Soluble |
| 50 | Clear | N/A | No Pellet | Soluble |
| 100 | Slightly Hazy | Clear | No Pellet | Soluble |
| 200 | Hazy | Hazy | Pellet Observed | Insoluble |
Logical Pathway: From Probe Design to Application
The utility of this compound is a direct result of its rational design, where each component serves a specific function leading to a successful biological application.
Caption: Logical flow from molecular components to final application.
References
- 1. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 2. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Cy3 PEG acid, Cy3-PEG-COOH [nanocs.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
The Stability and Storage of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for the bifunctional linker-dye conjugate, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This molecule is increasingly utilized in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for labeling biomolecules via "click chemistry." Understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results. This document synthesizes available data on the compound and its constituent functional groups—the Cy3 fluorophore, the azide moiety, and the polyethylene glycol (PEG) linkers—to provide a comprehensive overview of its chemical and physical properties.
Core Components and Their Inherent Stability
The stability of this compound is a composite of the individual stabilities of its three key components: the Cyanine3 (Cy3) dye, the azide functional group, and the PEG4 linkers.
-
Cy3 Dye: This fluorophore is known for its bright fluorescence in the orange-red spectrum (excitation/emission maxima at ~555/570 nm). However, like many cyanine dyes, it is susceptible to photobleaching—an irreversible loss of fluorescence upon exposure to excitation light.[1] Its fluorescence can also be influenced by the chemical environment, including pH and temperature.[2]
-
Azide Group (-N3): Organic azides are versatile functional groups used in click chemistry. Their stability is a key consideration for safety and reaction efficiency. The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[3][4] Organic azides can be sensitive to heat, light, and pressure, and care must be taken to avoid conditions that could lead to decomposition.[3][5]
-
PEG Linkers (-PEG4-): The two polyethylene glycol chains in the molecule enhance its solubility in aqueous media, a crucial property for biological applications.[6] PEGylation generally improves the biocompatibility of molecules and can offer a "stealth" property that reduces non-specific binding.
Recommended Storage and Handling
To maintain the integrity and functionality of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on data from suppliers and the known properties of the compound's functional groups.
Quantitative Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation of both the azide group and the Cy3 dye.[2][7][8] |
| Light | In the dark (e.g., amber vial) | Protects the Cy3 dye from photobleaching.[1][2][7] |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | Prevents hydrolysis and oxidation. |
| Form | Solid (lyophilized powder) | Generally more stable for long-term storage than solutions. |
| In Solution (Short-term) | pH 7.0-7.2 buffer (e.g., PBS) | Cy3 dyes can be unstable at pH values above 7.5.[9] Avoid acidic conditions which can react with the azide.[3][10] |
Factors Affecting Stability
Several environmental factors can compromise the stability of this compound, leading to degradation and loss of function.
1. Photostability: The Cy3 fluorophore is the most light-sensitive part of the molecule. Continuous or high-intensity light exposure will lead to irreversible photobleaching.[1][7] For applications requiring prolonged imaging, alternative, more photostable dyes like Alexa Fluor 555 might be considered.[1]
2. pH Sensitivity: The Cy3 dye's fluorescence and stability are pH-dependent. While relatively stable around neutral pH, its integrity can be compromised in basic conditions (pH > 7.5).[9] Conversely, acidic conditions (pH < 7.0) should be avoided as they can protonate the azide group to form hydrazoic acid, which is highly toxic and explosive.[3][5][10]
3. Thermal Stability: While storage at -20°C is recommended, the azide group itself is a high-energy functional group. Elevated temperatures can lead to the decomposition of the azide, releasing nitrogen gas.[11]
4. Chemical Incompatibility:
-
Acids: Strong acids react with azides to form dangerous hydrazoic acid.[5][10]
-
Heavy Metals: Contact with heavy metals (e.g., lead, copper, silver) or their salts can lead to the formation of highly shock-sensitive and explosive metal azides.[4][11] Use non-metal spatulas for handling.
-
Reducing Agents: While not extensively documented for this specific molecule, strong reducing agents may react with the azide group.
-
Halogenated Solvents: Solvents such as dichloromethane and chloroform should not be used with azides due to the potential for forming explosive compounds.[3][4]
Potential Degradation Pathways
The degradation of this compound can occur through several mechanisms, primarily affecting the azide and Cy3 moieties.
Caption: Key degradation routes for the linker-dye conjugate.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a systematic experimental approach is required. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a robust method for this purpose.
General Protocol for Isothermal Stability Study via HPLC-Fluorescence
Objective: To determine the rate of degradation of this compound at various temperatures.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of choice (e.g., PBS, pH 7.2)
-
HPLC system with a C18 column and fluorescence detector
-
Temperature-controlled incubators or water baths
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.2) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Time-Zero Analysis (T=0): Immediately analyze the working solution via HPLC to establish the initial peak area, representing 100% integrity.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is common.
-
Flow Rate: ~1.0 mL/min
-
Detection: Fluorescence detector set to Ex/Em = ~550/570 nm.
-
-
-
Incubation: Aliquot the working solution into multiple sealed vials and place them in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C). Protect all samples from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), remove one vial from each temperature condition.
-
HPLC Analysis: Allow the sample to return to room temperature and analyze by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of the remaining compound at each time point by comparing its main peak area to the T=0 peak area. The appearance of new peaks may indicate specific degradation products.
Caption: Generalized workflow for assessing chemical stability.
Conclusion
The utility of this compound in advanced bioconjugation techniques is clear. However, its multi-component nature necessitates a thorough understanding of its stability limitations. The primary concerns are the photolability of the Cy3 dye and the potential reactivity of the azide group. By adhering to strict storage conditions—namely, storage at -20°C in a dry, dark environment—and by carefully controlling experimental parameters such as pH and avoiding chemical incompatibilities, researchers can ensure the integrity of the molecule and the validity of their results. For quantitative applications, it is recommended that the stability of the compound be verified under the specific experimental conditions being used.
References
- 1. benchchem.com [benchchem.com]
- 2. luminwaves.com [luminwaves.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, interaction, trafficking, and function. The "click chemistry" family of reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific, efficient, and bio-orthogonal method for covalently attaching probes to biomolecules.[1][2][3][4] This reaction forms a stable triazole linkage between an azide and an alkyne.[4]
This application note provides a detailed two-part protocol for labeling proteins using N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The process first involves the introduction of a terminal alkyne group onto the target protein. Subsequently, the alkyne-modified protein is "clicked" to the azide-functionalized Cy3 dye. The dual PEG4 linkers on the labeling reagent enhance water solubility and minimize potential steric hindrance, ensuring efficient conjugation and maintaining the biological activity of the labeled protein.
Principle of the Method
The labeling strategy is a two-step process built upon the CuAAC reaction.
-
Protein Modification: A terminal alkyne functional group must first be introduced into the target protein. This can be achieved by reacting primary amines (e.g., the ε-amino group of lysine residues) with an alkyne-containing N-hydroxysuccinimide (NHS) ester.
-
CuAAC "Click" Reaction: The alkyne-modified protein is then specifically conjugated to the azide group of this compound. This reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][6] The reaction is highly selective and proceeds rapidly in aqueous buffers under mild conditions.[3][7]
Required Materials
Reagents and Buffers:
-
Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.2-7.5)
-
Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Modification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Click Reaction Buffer: 100 mM phosphate buffer, pH 7.0
-
Copper Catalyst Stock (10 mM): Copper(II) Sulfate (CuSO₄) in deionized water
-
Reducing Agent Stock (50 mM): Sodium Ascorbate in deionized water (prepare fresh)
-
Ligand Stock (Optional but Recommended): THPTA or BTTAA in deionized water
-
Purification: Size-exclusion chromatography columns (e.g., Sephadex G-25) or dialysis cassettes.[8][9][10]
Equipment:
-
Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Reaction tubes
-
Pipettes and tips
-
Chromatography system or dialysis equipment
Experimental Protocols
This protocol is divided into two main parts: protein modification with an alkyne handle and the subsequent click chemistry labeling reaction.
Part A: Protein Modification with a Terminal Alkyne
This procedure describes the modification of primary amines (lysine residues) on the target protein.
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers like Tris or glycine are incompatible as they will compete in the reaction.[11] The recommended protein concentration is 2-10 mg/mL.[11]
-
Prepare Alkyne-NHS Ester Stock: Immediately before use, dissolve the Alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. Mix gently and incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Remove Excess Alkyne Reagent: Purify the alkyne-modified protein from the unreacted Alkyne-NHS ester using a size-exclusion spin column or dialysis against PBS, pH 7.2. This step is critical to prevent side reactions in the next stage.
Part B: CuAAC Labeling with this compound
-
Prepare Reagents:
-
Cy3-Azide Stock (10 mM): Dissolve this compound in DMSO.
-
Sodium Ascorbate Stock (50 mM): Dissolve 10 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh immediately before use.[12]
-
Copper(II) Sulfate Stock (10 mM): Dissolve 2.5 mg of CuSO₄•5H₂O in 1 mL of deionized water.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in order. It is recommended to perform these steps under an inert gas like argon or nitrogen to prevent oxidation.[12]
-
Alkyne-modified protein (from Part A)
-
This compound stock solution (use a 3- to 10-fold molar excess over the protein)
-
(Optional) Copper ligand (e.g., THPTA) to a final concentration of 1 mM. This protects the protein from damage by reactive oxygen species.[12]
-
Copper(II) Sulfate stock solution to a final concentration of 1 mM.
-
Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation: Mix the reaction components gently. Protect the tube from light and incubate for 1-2 hours at room temperature.
-
Purification of Labeled Protein: Remove the excess Cy3-azide dye and reaction components by passing the mixture through a size-exclusion chromatography column (e.g., G-25).[9] Collect the fractions corresponding to the high-molecular-weight protein. The labeled protein will be visible as a colored band. Alternatively, dialysis can be used.[8][11]
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Protect from light.
Data Analysis and Expected Results
Characterization of Labeled Protein
The success of the labeling reaction is quantified by the Degree of Labeling (DOL), also known as the dye-to-protein ratio.[8][13]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3 (~552 nm, A₅₅₂).
-
Calculate Protein Concentration:
-
The Cy3 dye also absorbs light at 280 nm. A correction factor (CF) is needed. For Cy3, the CF (A₂₈₀ / Aₘₐₓ) is approximately 0.08.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₂ × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₅₂ / ε_dye
-
where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Data Summary
The optimal DOL depends on the specific application. Over-labeling can lead to fluorescence quenching and loss of protein function.[8] It is often necessary to optimize the molar excess of the dye in the reaction to achieve the desired DOL.[8]
| Parameter | Typical Range | Notes |
| Molar Excess of Dye | 3x - 10x | Start with a lower excess and titrate up to find the optimal ratio. |
| Reaction Time | 1 - 2 hours | Longer times may not significantly increase labeling but risk protein degradation. |
| Achieved DOL | 1 - 4 | A DOL of 2-4 is often ideal for imaging applications. |
| Protein Recovery | > 85% | Expected recovery after size-exclusion chromatography. |
Visualization of Workflow and Chemistry
Experimental Workflow
Caption: Workflow for two-step protein labeling using CuAAC click chemistry.
Click Chemistry Reaction Mechanism
Caption: Simplified schematic of the CuAAC "click" reaction for protein labeling.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Determination of dye/protein ratios in a labeling reaction between a cyanine dye and bovine serum albumin by micellar electrokinetic chromatography using a diode laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy3-PEG4-Azide and Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for bioconjugation.[1][2] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage.[1][3][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native functional groups found in biological systems.[3][5][6] The incorporation of a polyethylene glycol (PEG) linker, in this case, a PEG4 spacer, can enhance the solubility and biocompatibility of the resulting conjugate.
The CuAAC reaction is widely used for labeling and modifying biomolecules, including DNA, proteins, and peptides.[2][5][7] It proceeds under mild, aqueous conditions, making it suitable for fragile biological samples.[2][3][6] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] To enhance reaction efficiency and protect the biomolecule from potential copper-mediated damage, a chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[5][9][10][11][12]
Experimental Workflow
The overall experimental workflow for the click chemistry reaction between Cy3-PEG4-azide and an alkyne-modified molecule involves reagent preparation, the click reaction itself, and subsequent purification and analysis of the conjugate.
Caption: Workflow for Cy3-PEG4-Azide and Alkyne Click Chemistry.
Quantitative Data Summary
The following tables summarize typical reagent concentrations and reaction parameters for the CuAAC reaction. These values may require optimization depending on the specific alkyne-modified molecule and experimental goals.
Table 1: Stock Solution Concentrations
| Reagent | Typical Concentration | Solvent |
| Alkyne-Modified Molecule | 1-10 mM | Water or appropriate buffer |
| Cy3-PEG4-Azide | 10 mM | DMSO |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Water |
| Ligand (THPTA/TBTA) | 50-100 mM | Water (THPTA) or DMSO (TBTA) |
| Sodium Ascorbate | 100-300 mM | Water |
Table 2: Reaction Component Concentrations and Ratios
| Component | Final Concentration / Ratio | Notes |
| Alkyne-Modified Molecule | 1 (limiting reagent) | Typically in the µM to low mM range. |
| Cy3-PEG4-Azide | 1.5 - 50 equivalents | An excess of the azide is often used.[11] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM | |
| Ligand (THPTA/TBTA) | 1-5 equivalents to Copper | The ligand to copper ratio is crucial for catalysis and stability. |
| Sodium Ascorbate | 2.5 mM - 5 mM |
Note: The final concentrations and ratios should be optimized for each specific application.
Detailed Experimental Protocols
Materials and Reagents
-
Alkyne-modified molecule
-
Cy3-PEG4-Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Buffer (e.g., PBS, TEAA)
-
Purification supplies (e.g., acetone, ethanol, dialysis tubing, HPLC columns)
Stock Solution Preparation
-
Alkyne-Modified Molecule: Dissolve the alkyne-modified molecule in nuclease-free water or a suitable buffer to a final concentration of 1-10 mM.
-
Cy3-PEG4-Azide (10 mM): Dissolve an appropriate amount of Cy3-PEG4-azide in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20 mM): Dissolve 5 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water.
-
THPTA (100 mM): Dissolve an appropriate amount of THPTA in nuclease-free water.
-
Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution fresh before each use as it is prone to oxidation.[5]
Click Chemistry Reaction Protocol
This protocol is a general guideline and may need to be optimized.
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified molecule solution (to a final concentration of 50 µM).[13]
-
Buffer (e.g., PBS) to adjust the final volume.
-
Cy3-PEG4-Azide stock solution (to a final concentration of 150 µM, a 3-fold excess).[13]
-
THPTA stock solution (to a final concentration of 500 µM).[13]
-
Copper(II) Sulfate stock solution (to a final concentration of 100 µM).
-
-
Vortex the mixture gently.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.[13]
-
Vortex the reaction mixture briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[11] For some biomolecules, overnight incubation may be beneficial.[5]
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Catalytic Cycle of CuAAC Reaction.
Purification of the Cy3-Conjugate
Purification is essential to remove unreacted Cy3-PEG4-azide, copper catalyst, and other reagents. The choice of purification method depends on the nature of the alkyne-modified molecule.
Protocol 1: Ethanol/Acetone Precipitation (for Oligonucleotides/DNA)
-
For DNA conjugates, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol. For oligonucleotides, add at least a 4-fold volume of acetone.[5][14]
-
Mix thoroughly and incubate at -20°C for at least 20 minutes.[5][14]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the conjugate.[5][14]
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol or acetone, and centrifuge again.[5]
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the purified conjugate in a suitable buffer.
Protocol 2: Dialysis (for Proteins and other Macromolecules)
-
Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO) that will retain the conjugate but allow small molecules to diffuse out.
-
Perform dialysis against a large volume of a suitable buffer (e.g., PBS) at 4°C.
-
Change the dialysis buffer at least three times over 24 hours to ensure complete removal of contaminants.[15]
-
Recover the purified conjugate from the dialysis device.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can be used for high-resolution purification.
-
Analyze the crude reaction mixture by HPLC using a suitable column and gradient (e.g., acetonitrile/0.1 M TEAA).[13]
-
Monitor the elution profile at wavelengths corresponding to the biomolecule (e.g., 260 nm for nucleic acids) and Cy3 (around 550 nm).[13]
-
The product peak should exhibit absorbance at both wavelengths.[13]
-
Collect the fractions corresponding to the product peak.
-
Lyophilize or desalt the collected fractions to obtain the purified conjugate.
Characterization
The purified Cy3-labeled conjugate can be characterized by various methods, including:
-
UV-Vis Spectroscopy: To confirm the presence of both the biomolecule and the Cy3 dye by measuring the absorbance at their respective maxima.
-
Fluorescence Spectroscopy: To verify the fluorescence properties of the conjugated Cy3.
-
Gel Electrophoresis (e.g., PAGE): To confirm the successful conjugation by observing a shift in the mobility of the labeled molecule compared to the unlabeled starting material.
-
Mass Spectrometry: To determine the precise molecular weight of the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition for Bioconjugation
Application Notes and Protocols for the Labeling of Biomolecules with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of conjugation chemistry is paramount. This document provides a detailed comparison of two powerful "click chemistry" techniques: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies are explored in the context of conjugating this compound, a fluorescent labeling reagent, to alkyne-modified biomolecules.
Introduction
The covalent attachment of functional moieties, such as fluorescent dyes, to proteins, nucleic acids, and other biomolecules is a cornerstone of modern biological research and therapeutic development. "Click chemistry" describes a class of reactions that are rapid, efficient, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[1][2] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage is the foundation for both CuAAC and SPAAC.[3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole with high regioselectivity.[3][4] CuAAC is known for its fast reaction kinetics and high yields.[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[4][5] This catalyst-free reaction employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide due to the release of ring strain.[3][4][6] This makes SPAAC highly suitable for in vivo applications.[4][5]
Comparison of CuAAC and SPAAC
The selection between CuAAC and SPAAC depends critically on the specific application, balancing the need for reaction speed against the constraints of biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity, though ligands can mitigate this.[1][7] | High, suitable for in vivo and live-cell applications.[1][4] |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1][8] | Generally slower (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[1] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[1][4] |
| Reagent Accessibility | Simple terminal alkynes are readily available and generally inexpensive.[8] | Strained cyclooctynes can be more complex and expensive to synthesize.[8] |
| Side Reactions | Potential for oxidative homocoupling of alkynes.[8] | Cyclooctynes can be prone to side reactions with thiols.[8] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[8] | Not regioselective, yielding a mixture of regioisomers. |
Experimental Workflows and Signaling Pathways
To visualize the experimental process, the following diagrams illustrate the general workflow for bioconjugation and the specific reaction schemes for CuAAC and SPAAC.
Caption: General experimental workflow for bioconjugation.
Caption: CuAAC vs. SPAAC reaction schemes.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of reactant concentrations, temperature, and reaction time may be necessary.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of an alkyne-modified biomolecule with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[9]
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)[9][10]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[9][10]
-
Aminoguanidine stock solution (optional, to scavenge reactive oxygen species)[11]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper(I) catalyst solution by mixing the CuSO₄ stock solution and the ligand stock solution. A common ratio is 1:5 (CuSO₄:ligand).[9] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[11] Let the mixture stand for a few minutes to allow for complex formation.[10]
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve a desired molar excess (typically 2-10 equivalents relative to the biomolecule).
-
If using, add aminoguanidine to the mixture.[11]
-
Add the pre-mixed copper/ligand solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[12] Protect the reaction from light due to the photosensitivity of the Cy3 dye.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free reaction of a strained alkyne (e.g., DBCO)-modified biomolecule with this compound.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-functionalized)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
-
-
Reaction Setup:
-
In a reaction tube, add the strained alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve a desired molar excess (typically 2-10 equivalents relative to the biomolecule).
-
-
Incubation:
-
Purification:
-
Purify the labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
-
Conclusion
Both CuAAC and SPAAC are powerful techniques for the bioconjugation of this compound. The choice between them is dictated by the experimental context. For applications where reaction speed is critical and the biological system can tolerate low levels of copper, CuAAC is often the preferred method.[1] In contrast, for in vivo studies, live-cell imaging, and applications where metal-ion contamination is a concern, the biocompatible nature of SPAAC makes it the superior choice.[1][4] Careful consideration of the factors outlined in these application notes will enable researchers to select the optimal click chemistry strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. axispharm.com [axispharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Labeling Oligonucleotides with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient labeling of oligonucleotides with the fluorescent dye Cy3 using a bifunctional, PEGylated azide linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This method utilizes the robust and highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to covalently attach the Cy3 fluorophore to an alkyne-modified oligonucleotide.[1][2][] The incorporation of dual polyethylene glycol (PEG4) linkers enhances the solubility, stability, and biocompatibility of the labeled oligonucleotide, making it well-suited for a range of applications, including in vivo imaging and single-molecule studies.[][5]
The CuAAC reaction forms a stable triazole linkage between the azide group on the labeling reagent and a terminal alkyne group on the oligonucleotide.[6] This bioorthogonal reaction is highly efficient, proceeds under mild, aqueous conditions, and is compatible with the sensitive nature of nucleic acids, often resulting in near-quantitative yields.[7][8]
Data Presentation
The following tables summarize quantitative data associated with the labeling of oligonucleotides using the CuAAC "click chemistry" approach.
| Parameter | Typical Value | Notes |
| Labeling Reaction Efficiency | >95% to near-quantitative | The CuAAC reaction is known for its high efficiency. Complete conversion of the alkyne-modified oligonucleotide is frequently observed by HPLC and mass spectrometry analysis.[8][9] |
| Purification Yield (Post-Precipitation) | 86% - 99% | Following the click reaction, the labeled oligonucleotide can be recovered in high yields by simple precipitation methods (e.g., ethanol or acetone precipitation), which effectively remove excess reagents.[8] |
| Final Purity (Post-HPLC) | >95% | High-performance liquid chromatography (HPLC) is the recommended method for obtaining highly pure labeled oligonucleotides, effectively separating any remaining unlabeled starting material or byproducts.[10] |
| Fluorescence Quantum Yield of Cy3-DNA | 20% - 40% | The quantum yield of Cy3 is dependent on the local sequence of the oligonucleotide. Purine-rich sequences tend to enhance fluorescence.[11][12][13] |
| Stability of Triazole Linkage | High | The 1,2,3-triazole linkage formed during the CuAAC reaction is chemically stable and resistant to enzymatic degradation, contributing to the overall stability of the labeled oligonucleotide in biological systems.[1][6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages of labeling an oligonucleotide with this compound.
Protocol 1: Introduction of a Terminal Alkyne Group to an Oligonucleotide
A terminal alkyne group can be introduced to the 5' or 3' end of an oligonucleotide during solid-phase synthesis using a commercially available alkyne phosphoramidite.[14][15]
Materials:
-
Alkyne phosphoramidite (e.g., 5'-Hexynyl phosphoramidite or a solid, more stable variant)[15]
-
Standard reagents for automated DNA/RNA synthesis
-
DNA/RNA synthesizer
-
Deprotection reagents (e.g., ammonium hydroxide)
-
Purification cartridges or HPLC system for initial purification of the alkyne-modified oligonucleotide
Procedure:
-
Automated Synthesis: Incorporate the alkyne phosphoramidite at the desired terminus (typically the 5' end) during the final coupling cycle of the automated solid-phase oligonucleotide synthesis. A longer coupling time of 5 minutes is recommended for the alkyne phosphoramidite.[15]
-
Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support using standard protocols (e.g., incubation with concentrated ammonium hydroxide).
-
Initial Purification: Purify the crude alkyne-modified oligonucleotide using a desalting column or reverse-phase HPLC to remove protecting groups and truncated sequences.[16]
-
Quantification and Quality Control: Determine the concentration of the purified alkyne-modified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Verify the successful incorporation of the alkyne group and the overall purity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[17][18]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "click" reaction to conjugate the alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.0
-
Anhydrous DMSO
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand in nuclease-free water or a DMSO/water mixture.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Dissolve the alkyne-modified oligonucleotide in the reaction buffer to a final concentration of 100-200 µM.
-
Add 2-5 equivalents of the this compound stock solution.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is recommended. Let this premix stand for 1-2 minutes.
-
Add the CuSO₄/ligand premix to the oligonucleotide/azide solution to a final CuSO₄ concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For light-sensitive dyes like Cy3, it is advisable to perform the incubation in the dark.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper ions.
Protocol 3: Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted dye, catalyst, and unlabeled oligonucleotide.
Materials:
-
Quenched reaction mixture (from Protocol 2)
-
Ethanol or acetone
-
Lithium perchlorate (for acetone precipitation)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C8 or C18 column.[5][16]
-
HPLC buffers (e.g., Buffer A: 0.1 M TEAA in water; Buffer B: 0.1 M TEAA in 50% acetonitrile)
Procedure:
-
Precipitation:
-
Add 0.1 volumes of 3 M NaCl and 3 volumes of cold absolute ethanol to the reaction mixture.
-
Alternatively, for acetone precipitation, add 1 volume of 2M lithium perchlorate per 5 volumes of the reaction mixture, followed by the addition of acetone.[19]
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the labeled oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
-
RP-HPLC Purification:
-
Resuspend the dried pellet in nuclease-free water or HPLC Buffer A.
-
Inject the sample onto the RP-HPLC system. The PEGylated, Cy3-labeled oligonucleotide will be more hydrophobic and thus have a longer retention time than the unlabeled oligonucleotide.[5]
-
Use a suitable gradient of Buffer B to elute the labeled oligonucleotide.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
Collect the fractions corresponding to the desired product peak.
-
-
Desalting and Lyophilization:
-
Desalt the collected fractions using a desalting column or by repeated lyophilization.
-
Lyophilize the final product to obtain a dry, stable powder.
-
Protocol 4: Quality Control of the Labeled Oligonucleotide
Materials:
-
Purified, labeled oligonucleotide (from Protocol 3)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Purity Assessment: Analyze the final product by analytical RP-HPLC to confirm its purity.
-
Identity Confirmation: Verify the molecular weight of the labeled oligonucleotide by mass spectrometry to confirm the successful conjugation of the this compound moiety.
-
Quantification: Determine the final concentration of the labeled oligonucleotide by measuring its absorbance at 260 nm.
-
Spectral Characterization: Measure the absorbance spectrum to identify the peaks corresponding to the oligonucleotide (~260 nm) and Cy3 (~550 nm). Measure the fluorescence emission spectrum (excitation at ~550 nm) to confirm the functionality of the Cy3 dye.
Mandatory Visualizations
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 5. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. osti.gov [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 for Live Cell Imaging
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a bifunctional, fluorescent labeling reagent designed for the selective detection of biomolecules in live cells. This molecule incorporates a vibrant Cy3 fluorophore, known for its brightness and photostability, along with a bioorthogonal azide group. The two functional ends are separated by a hydrophilic polyethylene glycol (PEG4) spacer, which enhances solubility and minimizes steric hindrance, thereby improving accessibility to target molecules within the complex cellular environment.
The primary application of this reagent lies in its ability to participate in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of the Cy3 dye to a wide array of alkyne-modified biomolecules, including proteins, glycans, lipids, and nucleic acids, with high specificity and efficiency directly within living systems. This enables researchers to visualize, track, and quantify these molecules and their dynamics in real-time.
Key Features and Applications
-
High Specificity: The azide group provides a bioorthogonal handle for selective labeling of alkyne-modified targets.
-
Bright & Photostable Signal: The Cy3 fluorophore offers excellent spectral properties for fluorescence microscopy.
-
Enhanced Solubility: The PEG4 linkers improve aqueous solubility and reduce non-specific binding.
-
Live-Cell Compatibility: Click chemistry reactions can be performed under biocompatible conditions.
Applications:
-
Visualization of de novo synthesis of proteins, glycans, and DNA.
-
Pulse-chase analysis of biomolecule trafficking and turnover.
-
Localization and tracking of modified viral particles or drug molecules.
-
Fluorescence-activated cell sorting (FACS) of labeled cells.
Spectral Properties and Quantitative Data
The spectral characteristics of the Cy3 fluorophore are critical for designing imaging experiments. Below is a summary of its key properties and recommended concentration ranges for live-cell labeling.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Recommended Staining Concentration | 1 - 10 µM | |
| Recommended Incubation Time | 15 - 60 minutes |
Note: Optimal concentrations and incubation times may vary depending on the cell type, the abundance of the target molecule, and the specific experimental conditions. A titration experiment is recommended to determine the optimal staining concentration for your system.
Experimental Protocols
This section provides a general protocol for labeling alkyne-modified biomolecules in live cells using this compound via a copper-catalyzed click reaction. A protocol for strain-promoted click chemistry is also included as a copper-free alternative.
Metabolic Labeling of Live Cells with an Alkyne-Modified Substrate
This initial step is crucial for incorporating the alkyne handle into the biomolecule of interest. The example below uses an alkyne-modified amino acid for protein labeling.
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
Alkyne-modified amino acid (e.g., L-azidohomoalanine (AHA) or homopropargylglycine (HPG))
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the alkyne-modified amino acid in sterile water or DMSO.
-
Replace the normal culture medium with a medium containing the alkyne-modified amino acid at a final concentration of 25-100 µM.
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for incorporation of the alkyne-modified substrate into newly synthesized proteins.
-
After incubation, gently wash the cells twice with warm PBS or complete medium to remove the unincorporated alkyne-modified substrate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
Caution: High concentrations of copper can be toxic to cells. It is essential to use a copper-chelating ligand and to optimize the reaction conditions.
Materials:
-
Metabolically labeled live cells
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Live cell imaging buffer (e.g., phenol red-free medium or HBSS)
Click Reaction Mix Preparation (per 1 mL of imaging buffer):
-
Dye: 1-10 µL of a 1 mM stock of this compound (final concentration: 1-10 µM).
-
Copper: 2 µL of a 50 mM stock of CuSO₄ (final concentration: 100 µM).
-
Ligand: 10 µL of a 50 mM stock of THPTA (final concentration: 500 µM).
-
Reducing Agent: 20 µL of a 50 mM stock of sodium ascorbate (freshly prepared; final concentration: 1 mM).
Protocol:
-
Prepare the Click Reaction Mix immediately before use. Add the components in the order listed above to the live cell imaging buffer and mix gently.
-
Remove the wash buffer from the metabolically labeled cells.
-
Add the Click Reaction Mix to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with live cell imaging buffer.
-
Proceed immediately to fluorescence microscopy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This copper-free method is generally less toxic to cells and is preferred for long-term imaging studies. It requires the use of a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN).
Materials:
-
Live cells metabolically labeled with a strained alkyne
-
This compound
-
Live cell imaging buffer
Protocol:
-
Prepare a solution of this compound in live cell imaging buffer at a final concentration of 1-10 µM.
-
Remove the wash buffer from the metabolically labeled cells.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with live cell imaging buffer.
-
Proceed to fluorescence microscopy.
Imaging Guidelines
-
Microscope: A fluorescence microscope equipped with appropriate filters for Cy3 is required.
-
Excitation: Use a laser line or filter set centered around 550 nm.
-
Emission: Use a filter set that collects emissions between 565 and 620 nm.
-
Live-Cell Maintenance: For time-lapse imaging, use a stage-top incubator to maintain temperature (37°C) and CO₂ levels (5%).
-
Phototoxicity: Minimize light exposure to the cells by using the lowest possible excitation power and exposure times.
Signaling Pathway Visualization Example
The following diagram illustrates a hypothetical signaling pathway where the synthesis of a key protein (Protein X) is upregulated in response to a growth factor stimulus. This compound could be used to visualize this increased synthesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient metabolic labeling. | Increase the concentration or incubation time of the alkyne substrate. |
| Incomplete click reaction. | Use freshly prepared reagents, especially sodium ascorbate. Optimize reagent concentrations. | |
| Low abundance of the target molecule. | Choose a more abundant target or stimulate its expression if possible. | |
| High background | Non-specific binding of the dye. | Decrease the dye concentration. Increase the number of wash steps. |
| Autofluorescence of cells or medium. | Use a phenol red-free imaging medium. Image an unlabeled control to assess autofluorescence. | |
| Cell toxicity | High concentration of copper (for CuAAC). | Decrease the CuSO₄ concentration or increase the ligand concentration. Reduce incubation time. |
| Phototoxicity from imaging. | Reduce excitation light intensity and exposure time. Use a more sensitive camera. |
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent probe designed for bioorthogonal labeling in immunofluorescence applications. This molecule incorporates the bright and photostable Cy3 dye, a hydrophilic PEG4 spacer to enhance solubility and reduce non-specific binding, and an azide group for covalent attachment to alkyne-modified targets via click chemistry.
This compound is a valuable tool for the precise detection and visualization of proteins and other biomolecules in fixed cells and tissues. Its application is particularly advantageous in scenarios requiring high specificity and low background, offering an alternative to traditional immunofluorescence techniques. The underlying principle involves the introduction of an alkyne group into a biological system, either metabolically, enzymatically, or through chemical conjugation to a primary or secondary antibody. The azide-functionalized Cy3 dye is then covalently attached to the alkyne-tagged molecule of interest through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Physicochemical and Spectroscopic Properties
The properties of this compound and similar Cy3 azide derivatives are summarized below. These values are essential for designing imaging experiments and selecting appropriate instrument settings.
| Property | Value | Reference(s) |
| Molecular Formula | C34H46ClN5O4 | [1] |
| Molecular Weight | 624.2 g/mol | [1] |
| Excitation Maximum (λex) | 555 nm | [1][2] |
| Emission Maximum (λem) | 570 nm | [1][2] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at 555 nm | [1][2] |
| Fluorescence Quantum Yield | 0.31 | [2] |
| Recommended Laser Line | 532 nm or 555 nm | [3] |
| Solubility | Water, DMSO, DMF, DCM | [1][2] |
| Storage Conditions | -20°C, desiccated and protected from light | [1][4] |
Experimental Protocols
The following protocols provide a general framework for immunofluorescence labeling using this compound via a copper-catalyzed click reaction. Optimization of incubation times, antibody concentrations, and reagent concentrations may be necessary for specific cell types, tissues, and targets.
Protocol 1: Immunofluorescence Staining of Fixed and Permeabilized Cells
This protocol describes the detection of an alkyne-tagged protein of interest using an azide-functionalized Cy3 dye.
Materials:
-
This compound
-
Alkyne-modified primary or secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Click Reaction Cocktail Components:
-
Copper(II) Sulfate (CuSO4)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips or in imaging-compatible plates.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the alkyne-modified primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
If using an alkyne-modified secondary antibody, incubate with the primary antibody first, wash, and then incubate with the alkyne-modified secondary antibody.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. A typical reaction mix consists of:
-
1-5 µM this compound
-
1-2 mM CuSO4
-
20-50 mM Sodium Ascorbate
-
-
Note: The final concentrations may require optimization.[5]
-
Aspirate the wash buffer from the cells and add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the chosen counterstain.
-
Recommended Reagent Concentrations for Click Chemistry
The following table provides a starting point for the optimization of the click reaction components.
| Reagent | Working Concentration Range | Reference(s) |
| This compound | 1.5 - 10 µM | [3][6] |
| Copper(II) Sulfate (CuSO4) | 5 mM | [5] |
| Sodium Ascorbate | 50 mM | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence workflow using this compound.
Click Chemistry Reaction Mechanism
This diagram illustrates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
This compound is a highly effective fluorescent probe for immunofluorescence applications when combined with click chemistry. Its use allows for the specific and covalent labeling of biomolecules, resulting in high-contrast images with low background. The provided protocols offer a starting point for the development of robust and reproducible immunofluorescence assays. Researchers are encouraged to optimize these protocols for their specific experimental needs to achieve the best results.
References
- 1. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 2. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. apexbt.com [apexbt.com]
- 5. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Live-Cell Imaging: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in FRET Microscopy for Unraveling Cellular Signaling
For Immediate Release
Researchers, scientists, and drug development professionals now have a powerful tool at their disposal for the intricate study of molecular interactions within living cells. The fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is enabling groundbreaking applications in Förster Resonance Energy Transfer (FRET) microscopy, offering unprecedented insights into dynamic cellular processes. This document provides detailed application notes and protocols for leveraging this technology to investigate protein-protein interactions and signaling pathways with high precision.
The unique structure of this compound, featuring a Cy3 fluorophore, a flexible PEG4 linker, and a bioorthogonal azide group, allows for specific and efficient labeling of target molecules within the complex environment of a living cell. The azide handle facilitates covalent attachment to proteins or other biomolecules that have been metabolically or genetically engineered to contain a corresponding alkyne group, via a copper-catalyzed or strain-promoted "click chemistry" reaction. This specificity is paramount for accurate FRET studies, which rely on the proximity-dependent transfer of energy between a donor fluorophore (in this case, Cy3) and a suitable acceptor fluorophore.
Principles of FRET with this compound
FRET is a non-radiative energy transfer process that occurs when a donor fluorophore, upon excitation, transfers its energy to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "molecular ruler" capability allows researchers to probe interactions between biomolecules with nanoscale resolution.
When this compound (the donor) is in close proximity to a suitable acceptor dye, excitation of Cy3 will result in a decrease in its own fluorescence emission and a simultaneous increase in the emission of the acceptor. This change in fluorescence signals can be quantified to determine the FRET efficiency, which in turn provides information about the distance between the labeled molecules.
Quantitative Data for Cy3 FRET Pairs
The choice of the acceptor fluorophore is critical for a successful FRET experiment. The following table summarizes the key quantitative parameters for common FRET pairs with Cy3 as the donor. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.
| Donor | Acceptor | Förster Distance (R₀) in Å | Notes |
| Cy3 | Cy5 | >50 | A widely used and well-characterized FRET pair.[1] |
| Cy3 | Alexa Fluor 594 | ~56 | A popular alternative to Cy5 with good spectral overlap. |
| Cy3 | Alexa Fluor 647 | ~56 | Another excellent red-emitting acceptor for Cy3. |
| Cy3 | Atto 565 | ~61 | Offers high photostability and quantum yield. |
| Cy3 | Atto 647N | ~51 | Known for its exceptional brightness and photostability.[2] |
Experimental Protocols
Here, we provide detailed protocols for intracellular protein labeling using click chemistry and subsequent FRET microscopy analysis via the acceptor photobleaching method.
Protocol 1: Intracellular Protein Labeling via Click Chemistry
This protocol describes the labeling of a target protein, genetically engineered to contain an alkyne-bearing unnatural amino acid, with this compound in live cells.
Materials:
-
Mammalian cells expressing the alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if required for endpoint assays
Procedure:
-
Cell Culture and Protein Expression: Culture the cells expressing the alkyne-modified target protein under appropriate conditions to ensure optimal protein expression.
-
Preparation of Click Chemistry Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare the click reaction cocktail in cell culture medium without serum. A typical cocktail includes the azide-Cy3 probe, CuSO₄, and THPTA.
-
Add the sodium ascorbate to the cocktail immediately before adding it to the cells to initiate the reaction.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with warm PBS to remove unreacted reagents.
-
-
Imaging Preparation:
-
The cells are now ready for live-cell FRET microscopy. For fixed-cell imaging, proceed with fixation using 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
-
Protocol 2: FRET Microscopy using Acceptor Photobleaching
This method quantifies FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.
Materials:
-
Live or fixed cells co-labeled with Cy3 (donor) and a suitable acceptor (e.g., Cy5)
-
Fluorescence microscope equipped for FRET imaging (e.g., confocal or widefield with appropriate filter sets and a high-power laser for photobleaching)
Procedure:
-
Image Acquisition - Pre-bleach:
-
Acquire an image of the donor (Cy3) by exciting at its excitation wavelength (e.g., ~550 nm) and collecting its emission (~570 nm).
-
Acquire an image of the acceptor (e.g., Cy5) by exciting at its excitation wavelength (e.g., ~650 nm) and collecting its emission (~670 nm).
-
-
Acceptor Photobleaching:
-
Select a region of interest (ROI) where both donor and acceptor signals are present.
-
Use a high-intensity laser line corresponding to the acceptor's absorption maximum to selectively photobleach the acceptor fluorophore within the ROI until its fluorescence intensity is significantly reduced.
-
-
Image Acquisition - Post-bleach:
-
Acquire a post-bleach image of the donor (Cy3) using the same settings as in the pre-bleach step.
-
-
Data Analysis:
-
Measure the average intensity of the donor fluorescence in the photobleached ROI before and after bleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
-
Visualizing Cellular Processes
To illustrate the application of this technology, the following diagrams depict a generalized experimental workflow and a key signaling pathway that can be investigated using Cy3-based FRET.
References
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in Super-Resolution Microscopy (STORM/PALM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a versatile fluorescent probe designed for advanced bio-imaging applications, particularly super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). This molecule combines the well-characterized photophysical properties of the cyanine dye Cy3 with a bio-orthogonal azide handle, enabling its covalent attachment to target biomolecules via "click chemistry." The hydrophilic tetraethylene glycol (PEG4) linkers enhance solubility in aqueous media and minimize steric hindrance, making it an ideal tool for labeling cellular components with high precision.
This document provides detailed application notes and experimental protocols for the use of this compound in super-resolution microscopy.
Principle of Application
The application of this compound for super-resolution microscopy typically involves a two-step process:
-
Metabolic or Enzymatic Labeling: Target biomolecules within a cell or tissue are first metabolically or enzymatically functionalized with a complementary alkyne or strained-alkyne group. For example, cells can be cultured with an alkyne-modified sugar, amino acid, or nucleoside, which is incorporated into newly synthesized glycans, proteins, or nucleic acids, respectively.
-
Click Chemistry Reaction: The azide group on the this compound probe is then covalently attached to the alkyne-functionalized biomolecule through a highly specific and efficient click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Once labeled, the Cy3 fluorophore can be utilized in STORM imaging, often acting as an "activator" dye in a dye pair with a "reporter" dye like Alexa Fluor 647 or Cy5.[1][2] In this scheme, the Cy3 activator facilitates the photoswitching of the reporter dye between a fluorescent "on" state and a dark "off" state, enabling the temporal separation of individual fluorophore emissions and the subsequent reconstruction of a super-resolved image.
Quantitative Data
The photophysical properties of Cy3 are crucial for its performance in super-resolution microscopy. While specific quantitative data for this compound in a STORM/PALM context is not extensively published, the following tables summarize the known properties of Cy3 and its performance as an activator dye.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 555 nm | [3][4] |
| Emission Maximum (λem) | 570 nm | [3][4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield | ~0.31 | [5] |
| Molecular Weight | 860.49 g/mol |
Table 2: Representative Performance of Cy3 as an Activator in STORM
| Parameter | Typical Value Range | Notes |
| Activator Laser Wavelength | 532 nm or 561 nm | To excite the Cy3 activator dye. |
| Reporter Dye | Alexa Fluor 647, Cy5 | The reporter dye is switched on by the activator. |
| On/Off Switching Cycles | Hundreds | Cy3-reporter pairs exhibit good fatigue resistance.[2] |
| Localization Precision | 10-30 nm | Dependent on photon count and optical setup. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with an Alkyne Reporter
This protocol describes the introduction of an alkyne group into cellular glycans using a modified sugar, which can then be labeled with this compound.
Materials:
-
Mammalian cells of choice (e.g., HeLa, COS-7)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) or other alkyne-modified sugar analog
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Click chemistry reaction buffer (for CuAAC or SPAAC)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.
-
Metabolic Labeling: Add the alkyne-modified sugar to the cell culture medium. A final concentration of 25-50 µM is a good starting point, but the optimal concentration should be determined empirically.
-
Incubation: Culture the cells for 1-3 days to allow for the metabolic incorporation of the alkyne sugar into cellular glycans.
-
Fixation and Permeabilization:
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Protocol 2: Labeling with this compound via Click Chemistry
This protocol describes the "clicking" of the azide-functionalized Cy3 probe onto the alkyne-labeled biomolecules. The choice between CuAAC and SPAAC will depend on the specific alkyne analog used and experimental considerations. SPAAC is generally preferred for live-cell labeling due to the cytotoxicity of copper.
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare Click Reaction Cocktail:
-
This compound (1-10 µM)
-
Copper(II) sulfate (CuSO4) (50-100 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand (250-500 µM)
-
Sodium ascorbate (freshly prepared, 1-5 mM)
-
Prepare the cocktail in PBS.
-
-
Labeling Reaction:
-
Remove the PBS from the fixed and permeabilized cells.
-
Add the CuAAC reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (using a strained alkyne like DBCO or BCN):
-
Prepare Labeling Solution:
-
Dissolve this compound in PBS to a final concentration of 1-10 µM.
-
-
Labeling Reaction:
-
Remove the PBS from the fixed and permeabilized cells.
-
Add the labeling solution to the cells and incubate for 60-120 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
Protocol 3: Super-Resolution (STORM) Imaging
Materials:
-
STORM imaging buffer (a typical recipe includes an oxygen scavenging system and a thiol, e.g., glucose oxidase, catalase, and β-mercaptoethanol in a buffer).
-
A super-resolution microscope equipped with appropriate lasers (e.g., 532 nm or 561 nm for Cy3 activation and a reporter excitation laser, e.g., 647 nm).
Procedure:
-
Sample Mounting: Mount the labeled sample in the STORM imaging buffer.
-
Image Acquisition:
-
Use a high numerical aperture objective (e.g., 1.4 NA).
-
Illuminate the sample with the reporter excitation laser at high power to switch most of the reporter fluorophores to the dark state.
-
Use a low-power activation laser (e.g., 532 nm) to sparsely and stochastically activate the reporter fluorophores via the Cy3 activator.
-
Acquire a series of thousands of images, each capturing the fluorescence of a small number of single molecules.
-
-
Image Reconstruction:
-
Process the acquired image series with a localization software (e.g., Nikon N-STORM analysis software, ThunderSTORM) to determine the precise coordinates of each detected fluorophore.
-
Render the final super-resolution image from the accumulated localization data.
-
Visualizations
A placeholder for the chemical structure diagram.
Caption: Experimental workflow for super-resolution imaging.
Caption: Principle of Cy3 as an activator in STORM.
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 3. This compound, 2107273-38-9 | BroadPharm [broadpharm.com]
- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Antibody Conjugation with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the fluorescent dye N-(m-PEG4)-N'-(azide-PEG4)-Cy3 to antibodies. This bifunctional linker allows for the initial labeling of an antibody with a Cy3 fluorophore via a stable amide bond, while simultaneously introducing an azide group for subsequent bioorthogonal "click" chemistry reactions. This dual functionality is particularly useful for applications requiring multi-step labeling, such as in the development of antibody-drug conjugates (ADCs), advanced imaging probes, or other targeted therapeutic and diagnostic agents.
The conjugation process is based on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (the ε-amino group of lysine residues) on the antibody surface.[1][2] This method is one of the most common and reliable for protein labeling.[1][3] The inclusion of polyethylene glycol (PEG) spacers enhances the solubility of the dye-antibody conjugate and can reduce steric hindrance.[4][5]
Following the initial conjugation, the azide group on the Cy3-PEG linker is available for reaction with an alkyne-containing molecule through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] This application note will focus on the primary conjugation of the this compound to the antibody.
Materials and Equipment
Materials:
-
Purified antibody (free of BSA, glycine, or Tris buffer)[2]
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)[2]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[1][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[2]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) column[2][9]
-
Protein concentration assay kit (e.g., BCA or Bradford)
Equipment:
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Spectrophotometer or Nanodrop for measuring absorbance
-
Reaction tubes
-
Gel filtration chromatography system (optional)
Experimental Protocols
Protocol 1: Antibody Preparation
It is critical to remove any substances that contain primary amines, such as Tris, glycine, or ammonium salts, as they will compete with the antibody for reaction with the NHS ester.[3] Stabilizing proteins like Bovine Serum Albumin (BSA) must also be removed.[2]
-
Buffer Exchange:
-
If your antibody is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).
-
This can be achieved using dialysis, or more rapidly with spin desalting columns according to the manufacturer's instructions.[2]
-
-
Concentration Adjustment:
Protocol 2: Conjugation of this compound to Antibody
-
Prepare Dye Solution:
-
Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[2] Vortex briefly to ensure it is fully dissolved. Do not store the dye solution as NHS esters are susceptible to hydrolysis.[3]
-
-
Determine Molar Ratio:
-
The optimal molar ratio of dye to antibody for achieving the desired Degree of Labeling (DOL) should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the dye.[9]
-
Use the following formula to calculate the volume of dye solution to add:
Volume of Dye (µL) = [ (Molar Ratio of Dye to Ab) * (Ab Concentration (mg/mL)) * (Ab Volume (mL)) ] / [ (Dye Concentration (mg/mL)) * (Ab MW (kDa)) / (Dye MW (kDa)) ]
-
-
Reaction:
-
Quench Reaction:
Protocol 3: Purification of the Antibody-Cy3 Conjugate
Purification is necessary to remove unconjugated dye and reaction by-products.
-
Desalting/Size-Exclusion Chromatography:
-
The most common method for purifying the conjugate is by using a desalting column with an appropriate molecular weight cutoff (e.g., 40K MWCO for IgG).[2] This separates the larger antibody-dye conjugate from the smaller, unreacted dye molecules.
-
Alternatively, size-exclusion chromatography (SEC) can be used for a more refined purification.[9]
-
-
Storage:
-
Store the purified antibody-Cy3 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Protocol 4: Characterization of the Conjugate
-
Determine Degree of Labeling (DOL):
-
The DOL (or Dye-to-Antibody Ratio, DAR) is the average number of dye molecules conjugated to each antibody.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy3 (~550 nm).
-
The DOL can be calculated using the following equation:
DOL = (A_max * ε_protein) / [ (A_280 - (A_max * CF)) * ε_dye ]
-
Where:*
-
A_max is the absorbance at the maximum wavelength of the dye.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Antibody Preparation | ||
| Antibody Concentration | 1-2 mg/mL | [2][9] |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Borate | [1][8] |
| Buffer pH | 8.3 - 8.5 | [1][8] |
| Conjugation Reaction | ||
| Dye Stock Solution | 10 mg/mL in anhydrous DMSO | [2] |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 (empirically determined) | [9] |
| Reaction Time | 1-2 hours | [2][9] |
| Reaction Temperature | Room Temperature | [2][9] |
| Purification & Storage | ||
| Purification Method | Desalting column or SEC | [2][9] |
| Storage Temperature | 4°C (short-term), -20°C to -80°C (long-term) | [10] |
| Characterization | ||
| Optimal DOL/DAR | 2-10 (application dependent) | [3] |
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Chemical conjugation and signaling pathway.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. furthlab.xyz [furthlab.xyz]
- 3. bidmc.org [bidmc.org]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. content.abcam.com [content.abcam.com]
Purification of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 labeled proteins
<_ This application note provides a detailed protocol for the purification of proteins labeled with N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This process is critical for ensuring the quality and reliability of downstream applications by removing unconjugated dye and other impurities.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research, enabling the visualization and quantification of proteins in a multitude of applications, including immunoassays, fluorescence microscopy, and flow cytometry. The this compound linker is a sophisticated reagent that couples the bright and photostable Cy3 fluorophore to a protein via a flexible polyethylene glycol (PEG) spacer. The PEG component enhances solubility and reduces non-specific binding, while the azide group offers the potential for further modification via click chemistry.
Effective purification of the labeled protein is a critical step following the conjugation reaction. The removal of unconjugated free dye is essential to prevent high background fluorescence and to ensure accurate determination of the degree of labeling (DOL). Furthermore, separating the desired mono-labeled protein from unlabeled and multi-labeled species is often necessary for quantitative and sensitive downstream assays. This protocol outlines a two-step chromatographic procedure for achieving a highly pure labeled protein conjugate.
Principle of the Method
The purification strategy employs a sequential two-step process. First, Size Exclusion Chromatography (SEC) is used to efficiently separate the labeled protein from the bulk of the small, unconjugated Cy3 dye molecules based on differences in their hydrodynamic radius.[1][2][3] Larger molecules, such as the protein, pass through the column more quickly, while smaller molecules, like the free dye, enter the pores of the chromatography beads and are retarded, thus eluting later.[4]
Second, Ion-Exchange Chromatography (IEX) is utilized to separate protein species based on differences in their net surface charge.[5][6][7] The covalent attachment of the this compound linker can alter the overall charge of the protein. This charge difference allows for the separation of unlabeled, mono-labeled, and multi-labeled protein populations, leading to a more homogenous product.[8]
Materials and Reagents
-
Equipment:
-
Chromatography system (e.g., FPLC, HPLC)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
-
pH meter
-
Vortex mixer
-
Gel electrophoresis system with fluorescence imaging capabilities
-
-
Columns:
-
Desalting column (e.g., Sephadex G-25) or pre-packed SEC column suitable for protein fractionation (e.g., Superdex 75 or Superdex 200, depending on protein size)
-
Anion or Cation exchange column (e.g., DEAE-Sepharose or CM-Sepharose, choice depends on protein pI)
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
IEX Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Sodium Dodecyl Sulfate (SDS)
-
Polyacrylamide gels
-
Protein molecular weight standards
-
All buffers should be prepared with high-purity water and filtered (0.22 µm).
-
Experimental Protocols
Protocol 1: Removal of Unconjugated Dye by Size Exclusion Chromatography (SEC)
This initial step is designed to rapidly remove the majority of the free this compound dye.
-
Column Preparation: Equilibrate the SEC column (e.g., a desalting column like Sephadex G-25) with at least 5 column volumes of PBS, pH 7.4.[9]
-
Sample Loading: Apply the protein labeling reaction mixture to the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically ~25-30% of the total column volume for desalting columns).
-
Elution: Elute the sample with PBS, pH 7.4. The labeled protein, being larger, will pass through the column in the void volume and elute first as a colored band. The smaller, unconjugated dye will be retained by the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the elution of the protein by absorbance at 280 nm and the Cy3 dye at 550 nm.
-
Pooling: Pool the fractions containing the first colored peak, which corresponds to the labeled protein. Visually inspect to ensure separation from the slower-migrating free dye peak.
Protocol 2: High-Resolution Purification by Ion-Exchange Chromatography (IEX)
This step separates the labeled protein population based on the number of attached dye molecules. The choice of an anion or cation exchanger depends on the protein's isoelectric point (pI) and the buffer pH.[5][10] For a protein with a pI below the buffer pH, an anion exchanger is used. Conversely, for a protein with a pI above the buffer pH, a cation exchanger is appropriate.[6] The following is a general protocol for anion exchange.
-
Column Equilibration: Equilibrate the anion exchange column with IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are stable.
-
Sample Preparation: If necessary, buffer exchange the pooled fractions from the SEC step into the IEX Equilibration Buffer using a desalting column or dialysis.
-
Sample Loading: Load the buffer-exchanged sample onto the equilibrated IEX column.
-
Washing: Wash the column with several column volumes of IEX Equilibration Buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. This is typically achieved by mixing the IEX Equilibration Buffer with an IEX Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 10-20 column volumes.
-
Fraction Collection: Collect fractions throughout the gradient and monitor the chromatogram at 280 nm and 550 nm. Typically, unlabeled protein will elute first, followed by mono-labeled, and then multi-labeled species, as the addition of the dye often increases the net negative charge.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the desired mono-labeled protein.
Characterization and Quality Control
Degree of Labeling (DOL) Calculation
The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[11][12]
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅, the absorbance maximum for Cy3).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for Cy3 at 280 nm (typically ~0.08).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the DOL.
-
DOL = A₅₅₅ / (ε_Cy3 × Protein Concentration (M))
-
Where:
-
ε_Cy3 is the molar extinction coefficient of Cy3 at 555 nm (typically 150,000 M⁻¹cm⁻¹).[12]
-
-
-
Purity Assessment by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to assess the purity and integrity of the labeled protein.[13][14]
-
Load samples of the purified labeled protein, unlabeled protein control, and molecular weight markers onto an SDS-polyacrylamide gel.
-
After electrophoresis, visualize the gel using a fluorescence imager with excitation and emission filters appropriate for Cy3. Only the labeled protein should be visible.
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
A pure sample should show a single fluorescent band that corresponds to a single band on the Coomassie-stained gel at the expected molecular weight of the protein.[15]
Characterization by Mass Spectrometry
For a more precise characterization, mass spectrometry can be employed to confirm the covalent attachment of the label and to determine the exact number of labels per protein molecule.[16][17]
Data Presentation
The following tables provide a template for summarizing the purification and characterization data.
Table 1: Summary of Purification Steps
| Purification Step | Protein Recovery (%) | Free Dye Removal (%) | Purity (%) |
| Crude Labeled Protein | 100 | 0 | - |
| Post-SEC | ~85-95 | >95 | >90 |
| Post-IEX (Mono-labeled) | ~50-70 (of initial) | >99 | >98 |
Table 2: Characterization of Final Product
| Parameter | Value | Method |
| Concentration (mg/mL) | User Determined | UV-Vis (A₂₈₀) |
| Degree of Labeling (DOL) | User Determined | UV-Vis Spectroscopy |
| Purity | >98% | SDS-PAGE |
| Molecular Weight | Expected MW | Mass Spectrometry |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification and analysis of Cy3-labeled proteins.
Decision Logic for Chromatography Selection
References
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. purolite.com [purolite.com]
- 8. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluorescent labeling of proteins and its application to SDS-PAGE and western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. joannecpratt.com [joannecpratt.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with N-(m-PEG4)-N'-(azide-PEG4)-Cy3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with N-(m-PEG4)-N'-(azide-PEG4)-Cy3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent labeling reagent. It contains a Cy3 fluorophore for detection, an azide group for covalent attachment, and two polyethylene glycol (PEG4) spacers. The PEG linkers enhance solubility in aqueous solutions and reduce steric hindrance during the labeling reaction.[1] This reagent is designed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, where the azide group on the dye reacts specifically and efficiently with a terminal alkyne on a target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage.[2][3][4]
Q2: My labeling efficiency is low. What are the most common causes?
Low labeling efficiency in a CuAAC reaction can be attributed to several factors. The primary culprits are often related to the catalyst's activity, the integrity and concentration of your reagents, and the reaction conditions. Specific issues include:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[5]
-
Suboptimal Reagent Concentrations: The molar ratios of the dye, copper, ligand, and reducing agent are critical for optimal labeling.
-
Impure or Degraded Reagents: The azide-alkyne reaction is robust, but the efficiency can be compromised by impure starting materials or degraded dye.
-
Incompatible Buffer or pH: While the CuAAC reaction is tolerant of a wide pH range (typically 4-11), certain buffer components can interfere with the reaction.[2]
-
Presence of Interfering Substances: Thiols and other nucleophiles in your sample can react with components of the click chemistry cocktail, reducing labeling efficiency.[6]
-
Steric Hindrance: Bulky molecules near the alkyne or azide can physically block the reaction.[5]
Q3: How can I improve the efficiency of my CuAAC labeling reaction?
To improve labeling efficiency, consider the following optimizations:
-
Use a Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate to ensure the copper catalyst remains in its active Cu(I) state.[5]
-
Optimize Component Concentrations: Systematically vary the concentrations of the Cy3-azide dye, copper sulfate, and the copper-stabilizing ligand (e.g., THPTA or TBTA).
-
Degas Your Solutions: To minimize oxidation of the Cu(I) catalyst, it is recommended to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Increase Reaction Time or Temperature: If you suspect steric hindrance or slow kinetics, increasing the incubation time or temperature may improve yields.[5]
-
Purify Your Target Molecule: Ensure your alkyne-modified biomolecule is free from interfering substances.
Q4: Can the PEG linkers in this compound affect the labeling reaction?
Yes, the PEG linkers are designed to have a positive impact on the labeling reaction. They increase the water solubility of the Cy3 dye, which can be beneficial when working with biological molecules in aqueous buffers.[7] The PEG spacers also reduce steric hindrance, potentially allowing for more efficient labeling of sterically constrained sites on your target molecule.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during labeling experiments with this compound.
Issue 1: Low or No Fluorescent Signal
If you observe a weak or absent fluorescent signal after your labeling reaction, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is essential and can be oxidized to inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate.[5] Ensure the reaction is performed with minimal oxygen exposure; degassing the buffer can be beneficial.[5] |
| Suboptimal Reagent Concentrations | The molar ratios of reactants are critical. Start with the recommended concentrations and then titrate the dye, copper, and ligand to find the optimal ratio for your specific target. A common starting point is a slight excess of the azide dye. |
| Degraded this compound | Ensure the dye has been stored correctly (typically at -20°C, protected from light and moisture). If in doubt, use a fresh vial of the reagent. |
| Inefficient Incorporation of the Alkyne Handle | Confirm that the alkyne functional group has been successfully incorporated into your target biomolecule. Use an analytical method like mass spectrometry to verify the modification. |
| Incompatible Buffer | Buffers containing high concentrations of chelating agents (e.g., EDTA) or primary amines (e.g., Tris) can interfere with the reaction.[8] Use a non-coordinating buffer such as phosphate or HEPES.[9] |
| Presence of Thiols | Free thiols in your sample can react with the alkyne or copper catalyst. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). |
Issue 2: Protein Precipitation During Labeling
Protein precipitation can occur during the labeling reaction. The following table outlines potential causes and solutions to this problem.
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | The this compound is likely dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid protein denaturation. |
| Protein Aggregation due to Over-labeling | Excessive labeling can alter the physicochemical properties of your protein, leading to aggregation. Reduce the molar excess of the Cy3-azide dye in your reaction. |
| pH-Induced Precipitation | Although the click reaction is generally pH-insensitive, your protein's stability might not be. Ensure the reaction buffer pH is one at which your protein is stable and soluble.[10] |
| Ascorbate Byproducts | Byproducts of ascorbate oxidation can sometimes lead to protein crosslinking.[11] The addition of aminoguanidine to the reaction can help to mitigate this.[12] |
Quantitative Data Summary
The following tables provide recommended starting concentrations for the key components of the CuAAC reaction. Note that these are starting points, and optimization for your specific application is highly recommended.
Table 1: Recommended Reagent Concentrations for Protein Labeling in Solution
| Reagent | Recommended Concentration | Molar Excess (relative to alkyne-protein) |
| Alkyne-modified Protein | 1-10 mg/mL | 1x |
| This compound | 25-100 µM | 2-10x |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | 5-25x |
| Ligand (e.g., THPTA) | 250-1250 µM | 25-125x |
| Sodium Ascorbate | 2.5-5 mM | 250-500x |
Table 2: Recommended Reagent Concentrations for Cell Lysate Labeling
| Reagent | Recommended Final Concentration |
| Protein Lysate | 1-5 mg/mL |
| This compound | 20-50 µM[13] |
| Copper(II) Sulfate (CuSO₄) | 1 mM |
| Ligand (e.g., THPTA) | 100 µM |
| Sodium Ascorbate | 1 mM |
Experimental Protocols
General Protocol for Labeling an Alkyne-Modified Protein with this compound
This protocol provides a general guideline for labeling an alkyne-modified protein. Optimization may be necessary for your specific protein and application.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in a compatible buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., a 2-10 fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 5 times the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM to initiate the click reaction.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[5]
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling an alkyg-modified protein.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: The CuAAC "click" reaction mechanism.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. vectorlabs.com [vectorlabs.com]
How to reduce background fluorescence with Cy3-PEG4-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Cy3-PEG4-azide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy3-PEG4-azide and what are its main components?
Cy3-PEG4-azide is a fluorescent labeling reagent composed of three key parts:
-
Cy3: A bright and photostable cyanine dye that fluoresces in the orange-red region of the visible spectrum (excitation maximum ~550 nm, emission maximum ~570 nm).[1]
-
PEG4: A short polyethylene glycol linker consisting of four ethylene glycol units. This hydrophilic spacer helps to reduce non-specific binding and aggregation of the dye and the molecule it's attached to.[2][3][4][5]
-
Azide (-N3): A functional group that allows for covalent attachment to other molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Q2: What are the common causes of high background fluorescence when using Cy3-PEG4-azide?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cells, tissues, or culture media.[6][7][8] Common sources include NADH, riboflavin, collagen, and lipofuscin.[9]
-
Non-specific binding: The Cy3 dye or the entire probe may bind to cellular components or surfaces in a non-specific manner.[6][9] Cyanine dyes, in particular, can sometimes bind non-specifically to monocytes or macrophages.
-
Unbound probe: Residual Cy3-PEG4-azide that was not washed away after the labeling reaction.[6]
-
Suboptimal "click" reaction conditions: Inefficient click chemistry can lead to unreacted azide probes contributing to background.
-
Instrument settings: Incorrect microscope filter sets or imaging parameters can lead to the detection of unwanted signals.
Q3: How does the PEG4 linker help in reducing background fluorescence?
The polyethylene glycol (PEG) linker provides a hydrophilic spacer that can reduce non-specific hydrophobic interactions between the Cy3 dye and cellular components.[2][3][4][5] This "shielding" effect of the PEG linker can lead to a better signal-to-noise ratio by minimizing background staining.[2] Studies have shown that incorporating PEG linkers into fluorescent probes can significantly decrease non-specific binding.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence with Cy3-PEG4-azide.
Problem: High background fluorescence observed across the sample.
Below is a troubleshooting workflow to address this issue. Start with "Initial Assessment" and proceed through the steps as needed.
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Experimental Protocols
1. Optimizing Blocking and Washing Steps
-
Rationale: Proper blocking minimizes non-specific binding sites, while thorough washing removes unbound probes.
-
Protocol:
-
Blocking: Before introducing the Cy3-PEG4-azide probe, incubate your sample in a suitable blocking buffer for at least 1 hour at room temperature. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).
-
Washing: After the labeling reaction with Cy3-PEG4-azide, wash the sample multiple times with a buffer like PBS. Consider adding a mild detergent (e.g., 0.05% Tween-20) to the wash buffer to help reduce non-specific interactions.[10] Perform at least three washes of 5-10 minutes each.[6]
-
2. Titration of Cy3-PEG4-azide Concentration
-
Rationale: Using an excessive concentration of the fluorescent probe is a common cause of high background.
-
Protocol:
-
Perform a concentration gradient experiment to determine the optimal concentration of Cy3-PEG4-azide.
-
Test a range of concentrations, for example, from 0.1 µM to 10 µM.
-
Image the samples under identical conditions and identify the concentration that provides the best signal-to-noise ratio.
-
3. Optimizing Click Chemistry Reaction
-
Rationale: An inefficient click reaction can leave a high concentration of unreacted, unbound Cy3-PEG4-azide, contributing to background.
-
Protocol (for Copper-Catalyzed Click Chemistry - CuAAC):
-
Reagent Preparation: Prepare fresh stock solutions of the copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and the ligand (e.g., TBTA).
-
Reaction Conditions: Ensure the reaction is performed at the optimal pH (typically around 7-8) and temperature.
-
Incubation Time: Test different incubation times (e.g., 30 minutes to 2 hours) to find the point of reaction completion without increasing background.
-
Post-Reaction Wash: It is crucial to perform extensive washing after the click reaction to remove all unbound probe and reaction components.
-
Quantitative Data Summary
The following table provides an illustrative example of how optimizing experimental conditions can reduce background fluorescence and improve the signal-to-noise ratio. The values are representative and will vary depending on the specific experimental setup.
| Experimental Condition | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| Standard Protocol | 800 | 200 | 4.0 |
| Optimized Blocking | 780 | 100 | 7.8 |
| Optimized Washing | 790 | 80 | 9.9 |
| Titrated Probe Conc. | 750 | 50 | 15.0 |
| All Optimizations | 760 | 40 | 19.0 |
Note: This data is illustrative and intended to demonstrate the potential impact of protocol optimization. Actual results will depend on the specific sample, instrumentation, and reagents used.
Signaling Pathway and Workflow Diagrams
Experimental Workflow for Fluorescent Labeling with Cy3-PEG4-Azide
This diagram outlines the key steps in a typical experiment involving Cy3-PEG4-azide labeling via click chemistry.
Caption: A typical experimental workflow for using Cy3-PEG4-azide.
By following these guidelines and systematically troubleshooting, researchers can significantly reduce background fluorescence and achieve high-quality, specific signals in their experiments with Cy3-PEG4-azide.
References
- 1. researchgate.net [researchgate.net]
- 2. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. biotium.com [biotium.com]
- 10. google.com [google.com]
Optimizing signal-to-noise ratio in Cy3 imaging experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in Cy3 imaging experiments.
Troubleshooting Guide: Enhancing Your Signal-to-Noise Ratio
This section addresses common issues encountered during Cy3 imaging experiments in a question-and-answer format, offering specific solutions to improve your results.
Issue 1: High Background Fluorescence Obscuring the Signal
Question: My images have high background fluorescence, making it difficult to distinguish my Cy3 signal. What are the likely causes and how can I fix this?
Answer: High background fluorescence is a common problem that can originate from several sources. The primary culprits are typically tissue autofluorescence, non-specific binding of the fluorescent probe, and residual unbound fluorophore.[1][2] Here are several strategies to mitigate high background:
-
Optimize Probe Concentration: A high concentration of your Cy3-conjugated antibody or probe can lead to increased non-specific binding. It is crucial to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[1]
-
Improve Washing Steps: Insufficient washing will leave unbound probes in the sample, contributing to a diffuse background signal.[1] Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also be effective.[1][3]
-
Use Appropriate Blocking Buffers: Blocking is essential to prevent non-specific binding of the fluorescent probe to your sample.[1][4] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[1][4]
-
Control for Autofluorescence: Biological samples often contain endogenous molecules like collagen and elastin that fluoresce naturally.[1] Including an unstained control sample in your experiment will help you assess the level of autofluorescence.[3] For in vivo studies with rodents, using a chlorophyll-free diet for at least a week prior to imaging can significantly reduce autofluorescence from the gastrointestinal tract.[1] Commercially available quenching reagents can also be used to reduce autofluorescence.[1]
-
Check Imaging Medium: The medium used during imaging can contribute to background fluorescence. For live-cell imaging, consider using an optically clear buffered saline solution or a medium specifically designed to reduce background. For fixed cells, selecting the right mounting medium is crucial.
Issue 2: Weak or No Specific Cy3 Signal
Question: I am not detecting a signal from my Cy3-labeled sample, or the signal is extremely weak. What could be wrong?
Answer: A weak or absent signal can be frustrating and may stem from issues with the target, the fluorophore itself, or the imaging setup.
-
Verify Target Expression: First, confirm that your target protein or nucleic acid is present in the sample at a detectable level. You can use a validated method like Western blotting or qPCR as a positive control.
-
Address Photobleaching: Cy3, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[5][6] To minimize photobleaching:
-
Optimize Antibody/Probe Incubation: Ensure that the primary and secondary antibody (for immunofluorescence) or the probe (for FISH) incubation times are sufficient for binding to the target.[7] For immunofluorescence, an overnight incubation of the primary antibody at 4°C is often recommended.[9]
-
Check Degree of Labeling (DOL): For custom conjugations, the DOL (the number of dye molecules per antibody) is critical. A DOL that is too low will result in a dim signal, while a DOL that is too high can lead to self-quenching, where the fluorescence is diminished.[3]
-
Ensure Correct Filter Sets: Your fluorescence microscope must be equipped with the appropriate filter set for Cy3 to maximize signal detection and minimize bleed-through from other fluorophores.[10][11] A typical Cy3 filter set includes an excitation filter around 531-556 nm, a dichroic mirror around 562 nm, and an emission filter around 570-613 nm.[10][12][13]
-
Consider a Brighter Fluorophore: In some cases, Cy3 may not be bright enough for detecting low-abundance targets. Alexa Fluor 555 is a spectrally similar alternative that is known for its superior brightness and photostability.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of Cy3?
A1: Understanding the spectral properties of Cy3 is essential for selecting the correct microscope filters and laser lines. Cy3 has an excitation maximum of approximately 550-554 nm and an emission maximum of around 568-570 nm.[5][17][18]
Q2: How does photobleaching affect my Cy3 signal and how can I prevent it?
A2: Photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of signal.[5][6] This is particularly problematic during long exposure times or time-lapse imaging. To minimize photobleaching, you can:
-
Reduce the intensity of the excitation light.[19]
-
Minimize the duration of light exposure by using a shutter to block the light path when not acquiring images.[7]
-
Use a more photostable alternative fluorophore if photobleaching is severe.[14]
Q3: What is the difference between signal-to-noise ratio (SNR) and signal-to-background ratio (SBR)?
A3: While related, these are distinct metrics. The signal-to-background ratio (SBR) is the ratio of the signal intensity to the background intensity. The signal-to-noise ratio (SNR), on the other hand, quantifies how much the signal stands out from the random fluctuations (noise) in the image, which can originate from the detector and the sample itself.[20] A high SBR is desirable for good image contrast, while a high SNR is necessary for reliable detection and quantification.
Q4: Can the DNA sequence adjacent to a Cy3 label affect its fluorescence intensity?
A4: Yes, studies have shown that the fluorescence intensity of Cy3 can be influenced by the adjacent nucleobases when labeling DNA. Purine-rich sequences (those containing Adenine and Guanine) tend to result in higher fluorescence.[21][22] This is a factor to consider when designing probes for applications like FISH.
Quantitative Data Summary
The following tables provide key quantitative data for Cy3 and a common alternative, Alexa Fluor 555, as well as recommended filter sets for Cy3 imaging.
Table 1: Photophysical Properties of Cy3 and Alexa Fluor 555
| Property | Cy3 | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~554[17] | ~555 |
| Emission Maximum (nm) | ~568[17] | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[17] | ~150,000 |
| Quantum Yield | ~0.15[17] | ~0.10 |
| Relative Brightness | Good | Excellent[14] |
| Photostability | Good | Excellent[14] |
Table 2: Recommended Filter Sets for Cy3 Imaging
| Manufacturer | Filter Set Name/Model | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Chroma Technology | 49004 - ET - Cy3/TRITC | 545/30 | 565 | 610/75 |
| Semrock | Cy3-4040C-000 | 531/40 | 562 | 593/40 |
| Omega Optical | XF413 | 560DF40 | 590DRLP | 610ALP |
| Edmund Optics | Cy3 Filter Set | 513-556 | 562 | 570-613[12] |
Experimental Protocols
Below are generalized protocols for common Cy3 imaging experiments. Note that these may require optimization for your specific cell or tissue type and target.
Protocol 1: Immunofluorescence (IF) Staining of Adherent Cells
This protocol describes indirect immunofluorescence using a Cy3-conjugated secondary antibody.
-
Cell Preparation: Culture adherent cells on sterile glass coverslips until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix them with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If your target is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells with PBS and then incubate with a blocking buffer (e.g., 1-5% BSA in PBS) for at least 30-60 minutes to reduce non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the cells three times with PBS to remove the unbound primary antibody.[9]
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Final Washes: Wash the cells three times with PBS, ensuring they are protected from light.[9]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium, which can also contain a nuclear counterstain like DAPI.[9]
-
Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for Cy3.[9]
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This is a generalized workflow for FISH. Specific denaturation and hybridization temperatures and times will depend on the probe and sample type.
-
Sample Preparation: Prepare the cells or tissue sections on slides. The fixation and pretreatment steps are crucial for preserving morphology and allowing probe access.[7][23]
-
Denaturation: Denature the chromosomal DNA in the sample by immersing the slides in a denaturation solution (e.g., 70% formamide/2x SSC) at a specific temperature (e.g., 70-75°C) for a set time (e.g., 2-5 minutes). Also, denature the FISH probe.
-
Hybridization: Apply the denatured probe to the denatured sample on the slide, cover with a coverslip, and seal to prevent drying. Incubate in a humidified chamber at a specific temperature (e.g., 37°C) overnight to allow the probe to anneal to its target sequence.[7]
-
Post-Hybridization Washes: Wash the slides under stringent conditions (specific temperature and salt concentration) to remove any unbound or non-specifically bound probe.[7][24]
-
Counterstaining: Stain the nuclei with a counterstain such as DAPI.
-
Mounting and Imaging: Mount the slides with an antifade medium and visualize using a fluorescence microscope with the appropriate filter sets for Cy3 and the counterstain.[7]
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing your Cy3 imaging experiments.
Caption: A generalized workflow for an immunofluorescence experiment using a Cy3 conjugate.
Caption: A decision tree for troubleshooting common issues in Cy3 imaging experiments.
Caption: Factors influencing the signal-to-noise ratio in fluorescence microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. luminwaves.com [luminwaves.com]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence Filter Combinations | Nikon’s MicroscopyU [microscopyu.com]
- 12. edmundoptics.com [edmundoptics.com]
- 13. edmundoptics.com [edmundoptics.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. 404 Not Found | AAT Bioquest [aatbio.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 21. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. clinicallab.com [clinicallab.com]
- 24. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 solubility issues in aqueous buffers
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and address common challenges encountered with this bifunctional fluorescent linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional molecule that incorporates a Cy3 fluorescent dye, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The Cy3 dye allows for fluorescent detection with excitation and emission maxima around 555 nm and 570 nm, respectively. The PEG linker, consisting of four ethylene glycol units, enhances the molecule's hydrophilicity and aqueous solubility.[1] The azide group enables covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry". This reagent is commonly used for fluorescently labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.
Q2: What is the role of the PEG4 spacer in this molecule?
A2: The polyethylene glycol (PEG) spacer serves several important functions. Primarily, it increases the hydrophilicity of the entire molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding to surfaces or other biomolecules.[2] The PEG linker also provides a flexible spacer arm between the Cy3 dye and the azide group, which can minimize steric hindrance during the click chemistry reaction and potentially reduce quenching of the fluorophore upon conjugation.[3]
Q3: Is this compound soluble in aqueous buffers?
A3: Based on the properties of its components, this compound is expected to have moderate solubility in aqueous buffers. The hydrophilic PEG4 linker significantly improves its water solubility compared to the core Cy3 dye alone.[1] However, non-sulfonated Cy3 dyes can exhibit some hydrophobicity, which may lead to aggregation at higher concentrations in purely aqueous solutions.[4] For this reason, it is often recommended to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution. This stock solution can then be diluted into the desired aqueous reaction buffer.
Q4: How should I store this compound?
A4: The compound should be stored at -20°C, protected from light and moisture.[5][6] For stock solutions in an organic solvent like DMSO, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles. When stored properly, the lyophilized powder is stable for an extended period. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility / Precipitation in Aqueous Buffer | The concentration of the Cy3-PEG-azide is too high for the aqueous buffer. The buffer composition (e.g., high salt concentration) may be unfavorable. | Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF and add it to the aqueous reaction buffer with gentle vortexing to ensure rapid dispersion.[4] Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%) to avoid affecting the stability of your biomolecule. Consider using a buffer with lower ionic strength. |
| Low Labeling Efficiency in Click Chemistry | Inefficient click chemistry reaction. Degradation of the azide group. Steric hindrance. Issues with the alkyne-modified target molecule. | Ensure all click chemistry reagents are fresh and active, especially the copper catalyst and reducing agent if using CuAAC. Optimize the reaction conditions (pH, temperature, and incubation time). For CuAAC, a pH between 7 and 8.5 is generally optimal.[7] Confirm the presence and reactivity of the alkyne group on your target biomolecule. Increase the molar excess of the Cy3-PEG-azide reagent. |
| High Background Fluorescence in Imaging | Presence of unreacted Cy3-PEG-azide. Non-specific binding of the labeled conjugate. | Thoroughly purify the labeled biomolecule to remove all unconjugated dye. Common methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.[8] Include a blocking step in your staining protocol to reduce non-specific binding. Optimize washing steps after incubation with the labeled conjugate. |
| Weak or No Fluorescence Signal | Degradation of the Cy3 dye due to photobleaching or harsh chemical conditions. Low degree of labeling. Quenching of the fluorophore upon conjugation. | Protect the compound and labeled conjugates from light at all times. Avoid high pH (>8.5) and the presence of strong reducing agents that can degrade the Cy3 dye.[3] Verify the degree of labeling (DOL) using UV-Vis spectrophotometry. If the DOL is low, optimize the labeling reaction. Consider if the local environment of the conjugated dye is causing quenching. |
| Unexpected Bands/Peaks During Purification | Aggregation of the Cy3-PEG-azide or the labeled conjugate. Formation of side products during the reaction. | Ensure complete solubilization of the Cy3-PEG-azide in an organic solvent before adding to the aqueous buffer. Work with dilute concentrations when possible to minimize aggregation. Analyze the reaction mixture by mass spectrometry to identify potential side products and optimize reaction conditions to minimize their formation. |
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference/Note |
| This compound | Water | Moderately Soluble | The PEG4 linker enhances aqueous solubility. |
| This compound | DMSO | Highly Soluble | Recommended for preparing concentrated stock solutions. |
| This compound | DMF | Highly Soluble | An alternative to DMSO for stock solutions. |
| N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | Water, DMSO, DMF, DCM | Soluble | A structurally similar compound.[5] |
| Cy3 Azide (non-sulfonated) | DMSO, DMF, DCM | Soluble | The parent dye azide without the PEG linker.[6] |
| Sulfo-Cyanine3 carboxylic acid | Water/DMF/DMSO | 0.55 M (360 g/L) | A sulfonated, highly water-soluble Cy3 derivative (for comparison).[8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mM.
-
Vortex the vial for at least one minute to ensure the compound is fully dissolved. Visually inspect the solution for any particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol provides a general framework. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Purification column (e.g., Sephadex G-25 desalting column).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10%.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Initiate Reaction: Add the CuSO₄/ligand premix to the protein/dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations of the catalyst components should be optimized, but a common starting point is 1-2 mM CuSO₄, 5-10 mM ligand, and 10-20 mM sodium ascorbate.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can be beneficial.
-
Purification: Remove the unreacted Cy3-PEG-azide and catalyst components using a desalting column or dialysis against a suitable buffer (e.g., PBS).[8]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the Cy3 dye (at ~555 nm) and the protein (at 280 nm). The labeled protein is now ready for downstream applications.
Mandatory Visualization
Caption: Experimental workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. purepeg.com [purepeg.com]
- 2. Dual-locked fluorescent probes for precise diagnosis and targeted treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 6. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Preventing non-specific binding of PEGylated Cy3 dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of PEGylated Cy3 dyes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with PEGylated Cy3 dyes?
Non-specific binding refers to the attachment of fluorescent probes, such as PEGylated Cy3 dyes, to unintended targets in a sample through interactions like hydrophobic or electrostatic forces.[1] This phenomenon can lead to high background fluorescence, which obscures the specific signal from the target of interest, potentially leading to inaccurate data interpretation and reduced assay sensitivity.[1] While PEGylation is designed to reduce non-specific binding, improper experimental conditions can still lead to issues.[2][3]
Q2: What are the primary causes of non-specific binding of PEGylated Cy3 dyes?
Several factors can contribute to the non-specific binding of PEGylated Cy3 dyes:
-
Probe Concentration: Using a concentration of the PEGylated Cy3 dye that is too high is a common cause of increased background signal.[1][4]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the substrate or within the sample can lead to unwanted dye accumulation.[1][5]
-
Insufficient Washing: Incomplete removal of unbound or loosely bound dye-conjugates will result in a high background signal.[4][5]
-
Hydrophobicity of the Dye: The inherent hydrophobicity of the Cy3 dye can contribute to its non-specific adsorption to surfaces.[6]
-
Dye Aggregation: Cyanine dyes like Cy3 can form aggregates, especially at high concentrations, which can lead to non-specific binding and altered fluorescence properties.[7][8]
-
Sub-optimal Buffer Conditions: The pH and salt concentration of the buffers used can influence the electrostatic interactions that contribute to non-specific binding.[9]
Q3: How does PEGylation help in preventing non-specific binding?
Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to molecules like Cy3 (a process called PEGylation), confers several advantageous properties.[10] PEGylation creates a "stealth" effect by forming a hydration layer on the surface of the dye-conjugate.[11] This layer sterically hinders the non-specific adsorption of the probe to surfaces and other biomolecules, thereby improving its solubility and biocompatibility, and ultimately enhancing the signal-to-noise ratio in fluorescence-based assays.[2][12]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with PEGylated Cy3 dyes.
Issue 1: High Background Fluorescence
High background fluorescence is a common problem that can mask the specific signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe concentration is too high | Perform a titration experiment to determine the optimal concentration of the PEGylated Cy3 dye. Start with the manufacturer's recommended concentration and test a range of serial dilutions.[1][13] | Reduced background signal while maintaining a strong, specific signal. |
| Inadequate blocking | Optimize the blocking step. Increase the incubation time (e.g., to 1 hour) or try different blocking agents. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[1][14] For surfaces, synthetic blockers like polyvinylpyrrolidone (PVP) can also be effective.[14] | A significant decrease in the overall background fluorescence. |
| Insufficient washing | Increase the number and/or duration of wash steps after the probe incubation. Incorporating a mild, non-ionic surfactant like Tween 20 in the wash buffer can help to remove unbound probes more effectively.[9] | A lower and more uniform background signal across the sample. |
| Dye aggregation | Prepare fresh dilutions of the PEGylated Cy3 dye before each experiment. Consider a brief sonication or filtration of the stock solution if aggregation is suspected. | A reduction in punctate, non-specific staining patterns. |
| Buffer conditions | Adjust the pH or salt concentration of your buffers. Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions that may cause non-specific binding.[9][15] | A decrease in background staining, particularly if it is charge-mediated. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can be equally frustrating.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe concentration is too low | If you have already optimized for low background, you may have diluted the probe too much. Try a slightly higher concentration from your titration series.[13] | An increase in the specific signal intensity without a significant increase in background. |
| Suboptimal Incubation Time/Temperature | Optimize the incubation time and temperature for your specific application. Longer incubation times (e.g., overnight at 4°C) may be necessary for some targets.[4] | Enhanced specific signal. |
| Photobleaching | Minimize the exposure of the fluorescent dye to light during incubation and imaging steps. Use an anti-fade mounting medium for microscopy applications.[13] | A more stable fluorescent signal during imaging. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your imaging system are appropriate for the Cy3 dye (Excitation max ~550 nm, Emission max ~570 nm).[16] | The ability to detect the Cy3 signal efficiently. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effectiveness of PEGylation and other strategies in reducing non-specific binding.
Table 1: Effect of PEG-diacrylate on Non-Specific Binding in an Immunoassay [12]
| Condition | Reduction in Non-Specific Binding | Increase in Specific Signal | Limit of Detection for SEB |
| PEG-diacrylate modified hydrogel | 10-fold | 6-fold | 1 ng/mL |
Table 2: Influence of PEG Molecular Weight and Density on Non-Specific Protein Adsorption [17]
| PEGylated Nanoparticle | Optimal Chain Density | Minimum HSA Adsorbance | HSA Adsorbance on Unmodified MSN |
| PEG10k-MSNs | 0.75 wt% | 2.5% | 18.7% |
| PEG20k-MSNs | 0.075 wt% | 2.5% | 18.7% |
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Non-Specific Binding
This protocol provides a general workflow for staining cells or tissues with a PEGylated Cy3-conjugated antibody, incorporating best practices to reduce background.
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization if required).
-
Blocking:
-
Incubate the sample in a blocking buffer for at least 1 hour at room temperature.
-
A common blocking buffer is 1-5% BSA in Phosphate Buffered Saline (PBS). For applications sensitive to protein-based blockers, a synthetic blocking agent can be used.[14]
-
-
Primary Antibody Incubation (if applicable):
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the sample with the primary antibody for the optimized time and temperature.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with PBS containing 0.05% Tween 20 (PBST).
-
-
PEGylated Cy3-Conjugate Incubation:
-
Dilute the PEGylated Cy3-conjugated secondary antibody or probe to its optimal concentration (determined by titration) in the blocking buffer.
-
Incubate the sample for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three times for 5-10 minutes each with PBST, protected from light.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the sample using an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter set for Cy3.
-
Protocol 2: Testing the Anti-Fouling Properties of a PEGylated Surface
This protocol can be adapted to quantify the reduction in non-specific binding of a PEGylated Cy3 probe to a surface.
-
Surface Preparation: Prepare both a test surface coated with a PEG layer and a non-coated control surface.
-
Blocking: While PEG itself is an anti-fouling agent, you may include a blocking step with a different agent (e.g., BSA) if you want to compare the efficacy of PEG against other blockers.
-
Probe Incubation:
-
Prepare a solution of the PEGylated Cy3 dye in a suitable buffer (e.g., PBS).
-
Incubate both the coated and uncoated surfaces with the dye solution for a defined period (e.g., 30-60 minutes).
-
-
Washing:
-
Rinse the surfaces thoroughly with the same buffer to remove any unbound dye.
-
-
Quantification:
-
Measure the fluorescence intensity on both surfaces using a fluorescence plate reader or a fluorescence microscope.
-
The reduction in fluorescence on the PEGylated surface compared to the control surface indicates the effectiveness of the anti-fouling coating.
-
Visualizations
Caption: A generalized workflow for immunofluorescence staining to minimize non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. The effect of PEGylation of mesoporous silica nanoparticles on nonspecific binding of serum proteins and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of Cy3 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quenching of Cy3 fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Cy3 fluorescence quenching?
Several factors can lead to the quenching of Cy3 fluorescence. These can be broadly categorized as follows:
-
Environmental Effects: The immediate chemical environment around the Cy3 molecule significantly impacts its fluorescence. Factors such as pH, temperature, solvent polarity, and the presence of ions can alter the fluorescence output.[1]
-
Proximity to Quenching Molecules: Adjacent molecules can quench Cy3 fluorescence through various mechanisms. This is a critical consideration in applications like FRET (Förster Resonance Energy Transfer) and molecular beacons.
-
Concentration-Dependent Quenching (Self-Quenching): At high concentrations, Cy3 molecules can interact with each other, leading to a decrease in fluorescence intensity.[1]
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the Cy3 fluorophore, leading to a loss of fluorescence.[1][2]
Q2: What are the primary mechanisms of Cy3 fluorescence quenching by adjacent molecules?
The primary mechanisms by which adjacent molecules quench Cy3 fluorescence include:
-
Förster Resonance Energy Transfer (FRET): This is a distance-dependent energy transfer from an excited donor fluorophore (like Cy3) to a suitable acceptor molecule (a quencher or another fluorophore) in close proximity (typically 1-10 nm).[3][4] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.
-
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from a donor molecule to the excited Cy3 (which acts as an acceptor) or vice-versa, leading to a non-radiative decay to the ground state.[5][6] This is a common mechanism when Cy3 is in close proximity to nucleobases, particularly guanine.[5][6][7]
-
Static (or Contact) Quenching: This occurs when the Cy3 molecule forms a non-fluorescent ground-state complex with a quencher molecule.[3][8] This mechanism requires very close contact between the fluorophore and the quencher.[3]
-
Modulation of Rotational Isomerization: The fluorescence quantum yield of Cy3 is sensitive to its ability to undergo trans-cis isomerization.[5][9][10] When an adjacent molecule sterically hinders this isomerization, fluorescence can be enhanced.[5][9][11] Conversely, interactions that favor the non-fluorescent cis-isomer can lead to quenching.
Q3: Which molecules are effective quenchers for Cy3?
Several commercially available molecules are designed to be effective quenchers for Cy3. These are often referred to as "dark quenchers" because they do not emit their own fluorescence. Common quenchers for the Cy3 wavelength range include:
-
Black Hole Quenchers® (BHQ®): BHQ-1 and BHQ-2 are suitable for quenching Cy3.[8][12]
-
DABCYL: While a classic quencher, its optimal quenching range is slightly blue-shifted relative to Cy3's emission, but it can still be effective in close proximity, such as in molecular beacons.[8][12]
-
QSY® Dyes: QSY-7 and QSY-9 are effective quenchers in the Cy3 emission range.[13]
-
ATTO Dyes: Certain ATTO dyes, like ATTO 575Q, are designed as quenchers.[14]
The choice of quencher depends on the specific application and the desired quenching mechanism (e.g., FRET vs. contact quenching).
Q4: Can the molecule to which Cy3 is attached quench its fluorescence?
Yes, the biomolecule to which Cy3 is conjugated can itself quench the fluorescence. A notable example is the quenching of Cy3 by adjacent nucleobases in DNA and RNA.[5][6][15]
-
Guanine is a particularly effective quencher of Cy3 fluorescence, primarily through photoinduced electron transfer.[5][6][7] The extent of quenching is dependent on the oxidation potential of the neighboring base pair.[5][6]
-
The stacking of Cy3 with nucleobase pairs in double-stranded DNA can also influence its fluorescence, sometimes leading to quenching that overrides the fluorescence-enhancing effect of reduced isomerization.[5][6][16]
Q5: What is Protein-Induced Fluorescence Enhancement (PIFE), and how does it relate to quenching?
Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence intensity of Cy3 increases upon interaction with a nearby protein.[11][17] This is contrary to quenching. PIFE is thought to occur because the protein's surface restricts the rotational freedom of the Cy3 molecule, thereby inhibiting the non-radiative trans-cis isomerization pathway and increasing the fluorescence quantum yield.[11] It is important to be aware of PIFE, as an expected quenching event might be counteracted or even reversed by this effect if a protein is involved. The magnitude of PIFE can depend on the specific protein and the orientation of Cy3 relative to the protein.[17]
Troubleshooting Guides
Problem 1: My Cy3 signal is unexpectedly low or completely absent.
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the intensity and duration of the excitation light. - Use an anti-fade mounting medium for microscopy.[18] - Incorporate photostabilizing agents or oxygen scavenging systems in your buffer.[2] |
| Quenching by Buffer Components | - Review the composition of your buffer for any known quenching agents (e.g., high concentrations of certain salts or metal ions). - Test the fluorescence of free Cy3 in your buffer to see if the buffer itself is the cause. |
| Incorrect Labeling Ratio | - If labeling proteins or antibodies, a high dye-to-protein ratio can lead to self-quenching.[19] Optimize the labeling ratio; a common starting point is 4 dye molecules per antibody for FRET pairs.[20] |
| Proximity to a Quencher | - If your system involves a known quencher, verify the expected distance and conformation. Unintended conformational changes might be bringing the quencher too close. - If quenching is due to an adjacent nucleobase (e.g., guanine), consider redesigning your oligonucleotide to place Cy3 next to a less-quenching base like thymine or cytosine.[15] |
| Precipitation/Aggregation | - High concentrations of labeled biomolecules can lead to aggregation, which can cause quenching. Centrifuge your sample to remove any aggregates and work with more dilute solutions. |
Problem 2: I am seeing inconsistent or variable Cy3 fluorescence between experiments.
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | - Ensure all experiments are performed at a consistent temperature, as temperature can affect the vibrational energy levels and thus the fluorescence emission of Cy3.[1] |
| pH Variations in Buffer | - Prepare fresh buffer for each set of experiments and verify the pH. The fluorescence of Cy3 can be pH-sensitive. |
| Inconsistent Excitation/Emission Settings | - Double-check that the excitation and emission wavelengths and slit widths on your fluorometer or microscope are identical for all measurements.[21] |
| Sample Degradation | - Ensure the integrity of your Cy3-labeled biomolecule. Degradation could alter the local environment of the dye. Store labeled molecules appropriately (e.g., protected from light, at the correct temperature). |
Problem 3: My FRET experiment is not showing the expected change in Cy3 fluorescence.
| Possible Cause | Troubleshooting Steps |
| Incorrect Donor-Acceptor Distance | - FRET is highly distance-dependent. Ensure your experimental design allows for the donor (Cy3) and acceptor to be within the Förster distance (typically 1-10 nm). The Förster distance for the Cy3-Cy5 pair is approximately 5 nm.[20][22] |
| Poor Spectral Overlap | - Verify that the emission spectrum of Cy3 has sufficient overlap with the absorption spectrum of your chosen acceptor.[4] |
| Acceptor Photobleaching | - If the acceptor photobleaches, the donor (Cy3) may appear to "de-quench," leading to an increase in its fluorescence.[23] This can be used as a control to confirm FRET but can also be an artifact. |
| Protein-Induced Fluorescence Enhancement (PIFE) | - If a protein is involved, it might be causing PIFE, which could mask the quenching effect of FRET.[11][17][24] Run controls with only the Cy3-labeled molecule and the protein to assess the magnitude of PIFE. |
| Artifactual FRET Signal | - Be aware of potential artifacts, such as the photoconversion of Cy5 into a fluorophore that can be excited by the Cy3 excitation wavelength.[20] |
Quantitative Data Summary
Table 1: Common Quenchers for Cy3 and their Spectral Properties
| Quencher | Max Absorption (λ_max, nm) | Quenching Range (nm) | Notes |
| DABCYL | ~453 | 380-530 | Effective for contact quenching; less optimal spectral overlap for FRET with Cy3.[8][13] |
| BHQ-1® | ~534 | 480-580 | Good spectral overlap with Cy3 emission for efficient FRET.[13] |
| BHQ-2® | ~579 | 550-650 | Suitable for fluorophores in the Cy3 to Cy5 range.[12] |
| QSY-7® | ~560 | 500-600 | A non-fluorescent quencher with good spectral overlap with Cy3.[13] |
Table 2: Influence of Adjacent Nucleobases on Cy3 Fluorescence
| Adjacent Nucleobase/Pair | Effect on Cy3 Fluorescence | Primary Mechanism |
| Guanine (G) | Strong Quenching | Photoinduced Electron Transfer (PET)[5][6] |
| Adenine (A) | Moderate Quenching/Enhancement (context-dependent) | PET and modulation of isomerization[5][15] |
| Cytosine (C) | Weak Quenching/Enhancement (context-dependent) | Modulation of isomerization |
| Thymine (T) | Weak Quenching/Enhancement (context-dependent) | Modulation of isomerization |
| 8-oxoGuanine (8-oxoG) | Very Strong Quenching | Lower oxidation potential enhances PET[5][6] |
Note: The exact effect can be sequence-dependent. Generally, purines (G, A) have a stronger electronic interaction with Cy3 than pyrimidines (C, T).[15]
Experimental Protocols
Measuring Fluorescence Quenching Using a Fluorometer
This protocol outlines the basic steps for quantifying the extent of fluorescence quenching.
-
Sample Preparation:
-
Prepare a stock solution of your Cy3-labeled molecule in the desired experimental buffer.
-
Prepare a stock solution of the quencher molecule in the same buffer.
-
Create a series of samples with a constant concentration of the Cy3-labeled molecule and varying concentrations of the quencher.
-
Include a control sample containing only the Cy3-labeled molecule (no quencher).
-
-
Instrument Setup:
-
Measurement:
-
Measure the fluorescence intensity of the control sample (I₀).
-
Measure the fluorescence intensity of each sample containing the quencher (I).
-
Ensure that the samples are protected from ambient light during measurement.
-
-
Data Analysis:
-
Calculate the quenching efficiency (E) for each quencher concentration using the formula: E = 1 - (I / I₀)
-
The data can be further analyzed using a Stern-Volmer plot (I₀/I vs. [Quencher]) to distinguish between static and dynamic quenching mechanisms.
-
Visualizations
References
- 1. luminwaves.com [luminwaves.com]
- 2. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. genelink.com [genelink.com]
- 15. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. emsdiasum.com [emsdiasum.com]
- 19. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. agilent.com [agilent.com]
- 23. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Click Chemistry
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the effect of pH on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction involving PEGylated Cy3 reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the N-(m-PEG4)-N'-(azide-PEG4)-Cy3 click reaction?
The optimal pH for most copper-catalyzed click chemistry reactions is in the slightly basic range of 7.5 to 8.5. This range provides a balance between maintaining the deprotonated state of the terminal alkyne and preventing the precipitation of copper(I) hydroxide. However, the reaction can proceed over a broader pH range, typically from 4 to 12, though with reduced efficiency at the extremes.
Q2: Why is pH so critical for this reaction?
pH is a critical parameter because it directly influences two key components of the reaction:
-
The Copper Catalyst: At acidic pH (below ~4), the copper(I) catalyst's activity can be diminished. At highly basic pH (above ~9-10), copper ions tend to precipitate out of solution as copper hydroxides (e.g., Cu(OH)₂), which removes the catalyst from the reaction mixture and halts the process.
-
The Alkyne Substrate: The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This step is facilitated when the terminal alkyne is deprotonated, a state favored by neutral to slightly basic conditions.
Q3: What happens if my reaction pH is too low or too high?
-
Too Low (Acidic, pH < 6): Reaction rates will decrease significantly. This is partly due to the protonation of the triazole product which can inhibit the catalytic cycle.
-
Too High (Basic, pH > 9): You may observe precipitation of blue/green copper salts, which indicates catalyst deactivation. This will lead to very low or no product yield.
Q4: What buffer systems are recommended for this click reaction?
Phosphate-buffered saline (PBS) or HEPES at a concentration of 50-100 mM are commonly used and effective buffers for maintaining the pH in the optimal 7.5-8.5 range. It is crucial to avoid buffers containing chelating agents like EDTA, as they will sequester the copper ions and inhibit the reaction. When using phosphate buffers, be mindful of potential copper phosphate precipitation, especially at high concentrations.
Q5: How does pH affect the stability of the Cy3 dye?
The Cy3 dye is generally stable in the optimal pH range for click chemistry (7-9). However, it is susceptible to degradation under very acidic or very basic conditions, which can lead to a loss of fluorescence. It is always recommended to protect the dye from prolonged exposure to light and extreme pH to ensure signal integrity.
Troubleshooting Guide
This guide addresses common issues related to reaction pH.
Problem: Low or No Product Yield
Low product yield is the most common issue and is often linked to suboptimal pH.
Caption: Troubleshooting logic for low-yield click chemistry reactions.
Problem: Reagent Precipitation During Reaction
If you observe a cloudy or colored precipitate forming after adding the copper catalyst, it is a strong indicator of a pH or buffer issue.
-
Possible Cause 1: pH is too high. As mentioned, pH > 9 can cause copper hydroxide precipitation.
-
Solution: Discard the reaction. Prepare a new reaction, ensuring the final pH of the buffered solution is between 7.5 and 8.5 before adding the copper source.
-
-
Possible Cause 2: Incompatible Buffer. High concentrations of phosphate can sometimes lead to the precipitation of copper phosphate.
-
Solution: Consider switching to a non-coordinating buffer like HEPES.
-
Effect of pH on Reaction Efficiency
The efficiency of the CuAAC reaction is highly dependent on pH. The following table summarizes the expected relative reaction efficiency at various pH values based on kinetic studies of similar reactions.
| pH Value | Expected Relative Efficiency | Observations & Remarks |
| 5.0 | Low (~10-20%) | Reaction is slow; significant protonation can inhibit the catalytic cycle. |
| 6.5 | Moderate (~50-70%) | Reaction proceeds but is not optimal. |
| 7.5 | Optimal (~95-100%) | Ideal balance for catalyst stability and alkyne deprotonation. |
| 8.5 | Optimal (~95-100%) | Excellent efficiency, but approaching the limit for catalyst solubility. |
| 9.5 | Low to Moderate (~40-60%) | Risk of copper hydroxide precipitation begins to significantly lower the active catalyst concentration. |
| 11.0 | Very Low (<10%) | Catalyst precipitation is highly likely, leading to minimal product formation. |
General Experimental Protocol
This protocol provides a general workflow for labeling an alkyne-modified molecule with this compound. Concentrations and volumes should be optimized for your specific application.
Caption: General experimental workflow for a CuAAC labeling reaction.
Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of your alkyne-modified molecule in a compatible solvent (e.g., water, DMSO).
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 250 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution must be made fresh immediately before use.
-
-
Reaction Setup (Example 100 µL reaction):
-
To a microcentrifuge tube, add the following:
-
10 µL of 1 M HEPES buffer stock (for a final concentration of 100 mM).
-
Your alkyne-modified molecule (e.g., 10 µL of a 10 mM stock for a 1 mM final concentration).
-
This compound (e.g., 15 µL of a 10 mM stock for a 1.5 mM final concentration, a 1.5x molar excess).
-
Deionized water to bring the volume to 94 µL.
-
-
Vortex briefly to mix. Crucially, check the pH of the solution at this stage and adjust to 7.5-8.5 if necessary.
-
-
Catalyst Addition & Incubation:
-
Prepare a catalyst premix by combining 2 µL of the 50 mM CuSO₄ stock with 4 µL of the 250 mM fresh sodium ascorbate stock. The solution should turn a faint yellow.
-
Add the 6 µL of catalyst premix to the reaction tube to initiate the reaction. The final concentrations will be ~1 mM CuSO₄ and ~10 mM sodium ascorbate.
-
Vortex the tube gently. Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification and Analysis:
-
Following incubation, the labeled product can be purified from excess reagents and catalyst using methods appropriate for your molecule, such as size exclusion chromatography (SEC), dialysis, or precipitation.
-
Analyze the final product using fluorescence spectroscopy to confirm labeling with Cy3 and other methods like mass spectrometry to confirm conjugation.
-
Improving the stability of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 conjugates
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this molecule and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this conjugate?
A1: The stability of the this compound conjugate is influenced by three main components: the Cy3 dye, the PEG linkers, and the terminal azide group. Key factors include:
-
Photobleaching: The Cy3 fluorophore is susceptible to irreversible loss of fluorescence upon prolonged or intense exposure to its excitation light.[1]
-
pH and Temperature: While Cy3 fluorescence is relatively stable between pH 4 and 10, extreme pH levels or high temperatures can affect the entire conjugate's integrity.[2][3] Temperature fluctuations can alter the dye's emission characteristics.[2]
-
Chemical Environment: The presence of certain reducing agents can affect the azide group, while harsh chemical conditions may lead to the degradation of the PEG linkers. The local microenvironment can also impact the fluorescence efficiency of the Cy3 dye.[2][4]
Q2: How should I properly store the this compound conjugate?
A2: To maximize shelf-life and performance, store the conjugate at -20°C, protected from light. For solutions, use a suitable buffer (e.g., PBS) and consider aliquoting to avoid repeated freeze-thaw cycles. If dissolved in an organic solvent like DMSO or DMF, ensure it is anhydrous to prevent hydrolysis.
Q3: Is the azide group on the conjugate stable?
A3: The azide group is highly stable under typical physiological and bioconjugation conditions (pH 7-9).[5] It is considered a bioorthogonal functional group, meaning it is largely unreactive with most biological molecules.[6] However, it can be reduced to an amine by strong reducing agents like dithiothreitol (DTT) or phosphines (e.g., in a Staudinger reaction).[7][8] Therefore, avoid these reagents in your experimental buffers unless azide reduction is the intended outcome.
Q4: Can the PEG linkers in the conjugate degrade?
A4: Polyethylene glycol (PEG) itself is a stable polymer. However, the linkages used to attach it to other molecules (like the Cy3 dye) can be susceptible to degradation. If the conjugate contains ester bonds, it can undergo slow hydrolytic degradation, a process that is accelerated in acidic or alkaline conditions.[9][10] Always check the manufacturer's data sheet for information on the specific linkage chemistry used.
Troubleshooting Guide
This guide addresses common problems encountered during experiments using the this compound conjugate.
Problem: Weak or rapidly fading fluorescence signal.
// Nodes Problem [label="Weak or Fading\nFluorescence Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; Cause1 [label="Photobleaching of Cy3", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Conjugate Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Low Conjugate Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Suboptimal Imaging Setup", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Reduce Light Exposure:\n- Decrease laser power/exposure time.\n- Use neutral density filters.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution2 [label="Use Antifade Reagents:\n- Add commercial antifade mounting media.\n- Use a ROXS buffer system.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution3 [label="Check Storage & Handling:\n- Ensure storage at -20°C, protected from light.\n- Avoid repeated freeze-thaw cycles.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution4 [label="Verify Buffer Compatibility:\n- Avoid harsh pH and reducing agents (DTT).\n- Confirm conjugate stability in your buffer.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution5 [label="Optimize Concentration:\n- Titrate conjugate to find optimal working concentration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution6 [label="Calibrate Imaging System:\n- Use correct excitation (e.g., 532 nm laser) and emission filters.\n- Ensure laser alignment and detector sensitivity are optimal.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Problem -> Cause1 [label="Possible\nCause"]; Problem -> Cause2 [label=""]; Problem -> Cause3 [label=""]; Problem -> Cause4 [label=""];
Cause1 -> Solution1 [label="Solution"]; Cause1 -> Solution2 [label=""]; Cause2 -> Solution3 [label="Solution"]; Cause2 -> Solution4 [label=""]; Cause3 -> Solution5 [label="Solution"]; Cause4 -> Solution6 [label="Solution"]; } dot Caption: Troubleshooting workflow for weak or fading Cy3 signal.
Possible Causes & Solutions:
-
Cause 1: Photobleaching of the Cy3 Dye.
-
Explanation: Cy3, like many fluorophores, can be irreversibly damaged by the same light used to excite it, leading to a loss of signal. This is a common issue in experiments requiring long or repeated light exposure.[1]
-
Solutions:
-
Reduce Excitation Light: Minimize the intensity and duration of light exposure. Use the lowest laser power and shortest exposure time that still provides an adequate signal.
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium or a ROXS (reductive/oxidative system) buffer, which can enhance cyanine dye stability.[11][12]
-
Consider Alternatives: For demanding applications, more photostable dyes like Alexa Fluor 555 may be a better choice.[1][13]
-
-
-
Cause 2: Chemical Degradation of the Conjugate.
-
Explanation: The conjugate may be degrading due to improper storage or incompatible buffer conditions. This could involve hydrolysis of the PEG linkers or reduction of the azide group.[7][10]
-
Solutions:
-
Verify Storage Conditions: Ensure the conjugate has been stored at -20°C and protected from light.
-
Check Buffer Composition: Confirm that your buffer is within a compatible pH range (ideally 7-8) and does not contain incompatible reagents like DTT or other strong reducing agents.
-
-
Problem: Low efficiency in subsequent "click chemistry" reactions.
// Nodes Problem [label="Low 'Click Chemistry'\nReaction Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2]; Cause1 [label="Azide Group Reduced\nor Degraded", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Avoid Reducing Agents:\n- Exclude DTT, TCEP, or phosphines from all buffers\nused prior to the click reaction.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution2 [label="Optimize Click Protocol:\n- For CuAAC, ensure fresh sodium ascorbate and\nuse a copper-stabilizing ligand.\n- For SPAAC, ensure sufficient incubation time (2-4h RT or overnight at 4°C).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, width=2.5]; Solution3 [label="Adjust Linker Design:\n- If possible, use a conjugate with a longer PEG linker\nto reduce steric hindrance from the target molecule.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, width=2.5];
// Edges Problem -> Cause1 [label="Possible\nCause"]; Problem -> Cause2; Problem -> Cause3;
Cause1 -> Solution1 [label="Solution"]; Cause2 -> Solution2 [label="Solution"]; Cause3 -> Solution3 [label="Solution"]; } dot Caption: Troubleshooting workflow for poor click chemistry performance.
Possible Causes & Solutions:
-
Cause 1: Azide Group is Not Intact.
-
Explanation: The terminal azide is essential for the click reaction. If it has been inadvertently reduced to an amine by a reducing agent in one of your buffers, the reaction will fail.[7]
-
Solution: Scrutinize the composition of all buffers used in steps prior to the click reaction. Ensure that reagents like DTT, TCEP, or β-mercaptoethanol are not present.
-
-
Cause 2: Suboptimal "Click" Reaction Conditions.
-
Explanation: The efficiency of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions depends on proper reaction setup. For CuAAC, the Cu(I) catalyst can be oxidized, and for SPAAC, reaction times may be insufficient.[14][15]
-
Solutions:
-
For CuAAC: Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the active Cu(I) state. Consider adding a copper-stabilizing ligand to improve efficiency and protect biomolecules.[15]
-
For SPAAC: Ensure adequate incubation time. While efficient, the reaction may require several hours at room temperature or overnight at 4°C for completion, especially with complex biomolecules.[14]
-
-
Quantitative Data & Experimental Protocols
Data Summary Tables
Table 1: Key Properties of the Cy3 Fluorophore
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550 - 555 nm | In the green region of the visible spectrum.[3] |
| Emission Maximum (λem) | ~568 - 570 nm | Emits bright orange-red fluorescence.[3][13] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates a high ability to absorb light.[3] |
| Quantum Yield (Φ) | 0.15 - 0.24 | Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment.[3][16] |
| pH Sensitivity | Largely insensitive | Fluorescence is stable between pH 4 and 10.[3][17] |
Table 2: Comparison of Cy3 Photostability with Alternatives
| Fluorophore | Relative Photostability | Key Advantage |
| Cy3 | Moderate | Widely used, versatile. |
| Alexa Fluor 555 | High | Significantly more resistant to photobleaching than Cy3.[1] |
| ATTO 550 | High | Marketed as having increased photostability compared to cyanine-based dyes like Cy3.[1] |
Experimental Protocols
Protocol 1: Assessing Photostability of the Cy3 Conjugate
This protocol provides a method to measure the rate of fluorescence decay under continuous illumination.
Objective: To quantitatively determine the photobleaching rate of the this compound conjugate.
Materials:
-
This compound conjugate solution in a suitable buffer (e.g., PBS, pH 7.4).
-
A comparison dye solution (e.g., Alexa Fluor 555) at an equal molar concentration.
-
Fluorescence microscope with a stable light source (e.g., 532 nm laser) and appropriate TRITC filter sets.
-
Image acquisition and analysis software.
Methodology:
-
Sample Preparation: Prepare a solution of the Cy3 conjugate at a known concentration in your experimental buffer. Mount the solution on a microscope slide.
-
Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter cube for Cy3 (e.g., TRITC).
-
Image Acquisition:
-
Focus on the sample.
-
Set the camera exposure and laser power to levels typical for your experiments. Keep these settings constant throughout.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) under continuous illumination.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) and measure the mean fluorescence intensity for each image in the time series.
-
Measure the background intensity from a region without the dye and subtract it from your ROI measurements.[1]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized intensity against time. The rate of decay reflects the photostability. You can fit the curve to an exponential function to calculate the photobleaching half-life (the time it takes for fluorescence to decrease to 50% of its initial value).[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. luminwaves.com [luminwaves.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Comparative Guide to Confirming N-(m-PEG4)-N'-(azide-PEG4)-Cy3 Conjugation to a Peptide
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to peptides is a critical step in creating novel therapeutics, diagnostic agents, and research tools. This guide provides an objective comparison of analytical techniques to confirm the covalent attachment of a methoxy-polyethylene glycol (PEG) and an azide-functionalized PEG, terminally labeled with the fluorescent dye Cyanine-3 (Cy3), to a target peptide. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection of the most appropriate characterization methods.
Comparison of Analytical Techniques
The confirmation of a successful conjugation reaction requires a multi-faceted analytical approach. Each technique provides unique and complementary information regarding the identity, purity, and characteristics of the final conjugate. The table below summarizes the key analytical methods for characterizing your N-(m-PEG4)-N'-(azide-PEG4)-Cy3 peptide conjugate.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Confirms the molecular weight of the final conjugate. - Detects unconjugated peptide and reagents. - Can identify site of conjugation (MS/MS). | - High sensitivity and accuracy. - Provides direct evidence of conjugation. - Can characterize heterogeneity of PEGylation. | - Ionization suppression can be an issue. - Polydispersity of PEG can complicate spectra. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge, size). | - Assesses purity of the conjugate. - Separates conjugate from starting materials. - Can quantify the extent of conjugation. | - High resolution and reproducibility. - Can be used for purification and analysis. - Multiple detection methods available. | - Method development can be time-consuming. - May not resolve species with similar properties. |
| UV-Visible Spectroscopy | Measures the absorption of light by the sample. | - Confirms the presence of the Cy3 dye. - Can be used to quantify dye concentration. | - Simple, rapid, and non-destructive. - Widely available instrumentation. | - Low specificity. - Peptide and dye absorption may overlap. |
| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules (fluorophores) after excitation. | - Confirms the presence and integrity of the Cy3 dye. - Provides information on the local environment of the dye. | - Extremely sensitive. - High specificity for the fluorophore. | - Susceptible to quenching effects. - Requires a fluorescent label. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Confirms the presence of the PEG chains. - Can provide information on the structure of the conjugate. | - Provides detailed structural information. - Non-destructive. | - Low sensitivity, requires higher sample concentration. - Complex spectra for large molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Can detect changes in the peptide's secondary structure upon conjugation. | - Provides information about chemical bonds. - Can be used for solid and liquid samples. | - Complex spectra. - Water absorption can interfere with measurements. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Mass Spectrometry: Confirmation of Molecular Weight
Instrumentation: MALDI-TOF or ESI-LC/MS system.
Protocol:
-
Sample Preparation:
-
For MALDI-TOF, mix the purified conjugate (1-10 pmol) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to dry.
-
For ESI-LC/MS, dissolve the purified conjugate in a solvent compatible with the LC system (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 10-100 µM.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using appropriate standards.
-
Set the mass range to encompass the expected molecular weights of the unconjugated peptide and the final conjugate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the molecular weight of the major peaks. The successful conjugation will be confirmed by a mass shift corresponding to the addition of the this compound moiety.
-
Expected Results:
| Compound | Expected Molecular Weight (Da) |
| Unconjugated Peptide | MWpeptide |
| This compound | ~1000 Da (depending on exact structure) |
| Conjugated Peptide | MWpeptide + ~1000 Da |
HPLC: Purity Assessment
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Instrument Setup:
-
Set the column temperature to 30-40 °C.
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Set the UV detector to monitor at 220 nm (for the peptide backbone) and 550 nm (for the Cy3 dye).
-
-
Sample Analysis:
-
Inject 10-20 µL of the reaction mixture or purified conjugate.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
-
Data Analysis:
-
The conjugated peptide will have a longer retention time than the unconjugated peptide due to the increased hydrophobicity of the Cy3 dye.
-
Purity can be assessed by integrating the peak areas in the chromatogram.
-
Expected Results:
| Compound | Expected Retention Time |
| Unconjugated Peptide | Earlier elution |
| Conjugated Peptide | Later elution |
UV-Visible and Fluorescence Spectroscopy: Confirmation of Cy3 Labeling
Instrumentation: UV-Visible spectrophotometer and a spectrofluorometer.
Protocol:
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable buffer (e.g., PBS) to a known concentration.
-
-
UV-Visible Spectroscopy:
-
Scan the absorbance of the sample from 250 nm to 700 nm.
-
Confirm the presence of two absorbance maxima: one around 280 nm (for aromatic amino acids in the peptide, if present) and another around 550 nm for Cy3.[1]
-
-
Fluorescence Spectroscopy:
Expected Spectroscopic Data:
| Parameter | Cy3 Dye |
| Absorbance Maximum (λabs) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
Visualizing the Workflow and Analytical Logic
To further clarify the process of confirming your peptide conjugation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis, purification, and characterization of the peptide conjugate.
Caption: Logical relationships between analytical techniques for comprehensive conjugate confirmation.
References
A Head-to-Head Comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Alexa Fluor 555-azide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Azide-Reactive Fluorophore for Your Protein Labeling Needs.
In the realm of protein analysis, the covalent attachment of fluorescent dyes is an indispensable tool for visualizing, tracking, and quantifying proteins of interest. The advent of bioorthogonal chemistry, particularly copper-catalyzed and strain-promoted azide-alkyne cycloaddition (click chemistry), has enabled highly specific and efficient labeling of proteins that have been metabolically or enzymatically functionalized with azide or alkyne groups. This guide provides a comprehensive comparison of two commercially available azide-reactive fluorescent dyes: N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Alexa Fluor 555-azide, to aid researchers in making an informed decision for their specific applications.
Executive Summary
While both this compound and Alexa Fluor 555-azide are effective for protein labeling via click chemistry, Alexa Fluor 555-azide generally exhibits superior photostability and brightness . The this compound, however, incorporates polyethylene glycol (PEG) linkers, which can enhance solubility and reduce non-specific binding. The choice between these two dyes will ultimately depend on the specific experimental requirements, such as the need for long-term imaging, the abundance of the target protein, and the importance of minimizing non-specific interactions.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of the core fluorophores, Cy3 and Alexa Fluor 555. It is important to note that while the azide and PEG modifications can slightly influence these properties, the fundamental characteristics of the parent dye are the primary determinants of performance.
| Property | This compound | Alexa Fluor 555-azide | Reference |
| Excitation Maximum (nm) | ~555 | ~555 | [1][2] |
| Emission Maximum (nm) | ~570 | ~565 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [1][2] |
| Quantum Yield | ~0.15 (unconjugated Cy3) | ~0.10 (unconjugated Alexa Fluor 555) | [3] |
| Photostability | Less stable | More stable | [4] |
| Brightness | Good | Excellent | [4][5] |
| Solubility | Enhanced by PEG linkers | Good | [1] |
Note: The quantum yield of fluorescent dyes can vary depending on their conjugation state and local environment. While unconjugated quantum yields are provided, the relative brightness of protein conjugates is a more practical measure of performance. Experimental data indicates that Alexa Fluor 555 conjugates are significantly brighter than Cy3 conjugates, especially at higher degrees of labeling, due to reduced self-quenching.[4][5]
Experimental Protocols
The following are generalized protocols for labeling an alkyne-modified protein with either this compound or Alexa Fluor 555-azide using a copper-catalyzed click chemistry reaction (CuAAC).
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound or Alexa Fluor 555-azide
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
-
DMSO (for dissolving the dye)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized dye in a minimal amount of DMSO to create a 10 mM stock solution.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume.
-
Add the azide-dye stock solution to the protein solution. The molar excess of the dye may need to be optimized but a 5-10 fold excess is a good starting point.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).
-
Mandatory Visualization
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Cy3-PEG4-azide and ATTO 550-azide
For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the selection of a robust fluorescent probe is critical for generating reliable and reproducible data. Among the plethora of available fluorophores, Cy3 and ATTO 550 are commonly employed for labeling biomolecules in various applications, including fluorescence microscopy, single-molecule studies, and high-throughput screening. This guide provides an objective comparison of the photostability of Cy3-PEG4-azide and ATTO 550-azide, supported by available data and detailed experimental protocols.
Executive Summary: Photophysical Properties
ATTO 550 is consistently reported to exhibit higher photostability compared to Cy3.[1][2] This enhanced stability is attributed to the rigid molecular structure of the ATTO dye family, which minimizes non-radiative decay pathways that can lead to photobleaching.[3][4] In contrast, cyanine dyes like Cy3 have a more flexible structure that can undergo photoisomerization, a process that contributes to their photobleaching.[4]
The brightness of a fluorophore is a function of its molar extinction coefficient and fluorescence quantum yield. While Cy3 has a higher molar extinction coefficient, indicating more efficient light absorption, ATTO 550 possesses a significantly higher fluorescence quantum yield, resulting in brighter emission.[4]
Quantitative Photostability Comparison
The following table summarizes the key photophysical properties of Cy3 and ATTO 550, providing a basis for their comparison. It is important to note that these values can vary depending on the specific conjugate and environmental conditions such as solvent, pH, and temperature.[1]
| Property | Cy3 | ATTO 550 | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | 554 nm | [4][5][6] |
| Emission Maximum (λem) | ~570 nm | 576 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | 120,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φf) | ~0.15 (in aqueous buffer) | 0.80 | [5][6][7] |
| Fluorescence Lifetime (τfl) | ~0.2-0.4 ns | 3.6 ns | [5][6][7] |
| General Photostability | Moderate | High | [1][2][3][8][9] |
In-Depth Photostability Analysis
Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[1] This is a critical parameter for applications requiring prolonged or intense illumination.
ATTO 550: Dyes from the ATTO family are specifically designed with a rigid molecular structure to enhance photostability.[3][4] This rigidity minimizes non-radiative decay pathways, such as cis-trans isomerization, which are known to contribute to photobleaching in more flexible dyes like cyanines.[4] Consequently, ATTO 550 is characterized by its high thermal and photostability.[6][8][9]
Cy3: As a member of the cyanine dye family, Cy3 is known to be susceptible to photobleaching, particularly under high-intensity illumination.[10] A primary mechanism for this is photoisomerization of its polymethine chain, which can lead to a non-fluorescent state and an increased likelihood of irreversible chemical reactions.[4] While Cy3 is a widely used and effective fluorophore, for demanding applications requiring high photostability, alternatives like ATTO 550 are often recommended.[1][2]
Experimental Protocol for Assessing Photostability
To quantitatively compare the photostability of fluorescent dyes, a common method involves measuring the rate of fluorescence decay under continuous illumination. The following is a generalized protocol for such an experiment.
Objective: To determine and compare the photobleaching rates of Cy3-PEG4-azide and ATTO 550-azide.
Materials:
-
Fluorophore solutions of interest (e.g., Cy3-PEG4-azide and ATTO 550-azide) conjugated to a biomolecule of interest (e.g., an antibody or oligonucleotide) at equal molar concentrations in a suitable buffer (e.g., PBS).
-
Microscope with a stable light source (e.g., laser or LED) and appropriate filter sets for the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled biomolecules. Ensure consistent sample preparation to minimize variability. This can involve immobilizing the molecules on the slide surface.
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter cube for the fluorophore being imaged.
-
Set the excitation light intensity to a level relevant to your intended application. It is crucial to use the same intensity for all samples being compared.[11]
-
-
Image Acquisition:
-
Focus on the sample plane.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest (ROI) containing the fluorophores.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Experimental Workflow
Caption: Workflow for assessing and comparing fluorophore photostability.
Conclusion
Based on the available data, ATTO 550-azide is expected to be significantly more photostable than Cy3-PEG4-azide , making it a superior choice for imaging applications that require prolonged or high-intensity illumination. While Cy3 remains a viable option for many experiments, researchers conducting demanding studies such as single-molecule tracking or long-term live-cell imaging would likely benefit from the enhanced performance of ATTO 550. For any critical application, it is always recommended to perform a direct comparison under the specific experimental conditions to be used.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. benchchem.com [benchchem.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ATTO 550 | Products | Leica Microsystems [leica-microsystems.com]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Researcher's Guide to Live Cell Imaging: Alternatives to N-(m-PEG4)-N'-(azide-PEG4)-Cy3
For researchers, scientists, and drug development professionals engaged in live cell imaging, the choice of fluorescent probe is critical for generating high-quality, reproducible data. While N-(m-PEG4)-N'-(azide-PEG4)-Cy3 has been a reliable tool for bioorthogonal labeling, a new generation of fluorescent dyes and labeling strategies now offers significant improvements in brightness, photostability, and experimental design. This guide provides an objective comparison of leading alternatives, complete with supporting data and detailed protocols, to facilitate the selection of the optimal probe for your research needs.
This comparison focuses on three primary categories of alternatives:
-
Direct Azide-Reactive Replacements: Dyes with spectral properties similar to Cy3 that can be directly substituted into existing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition protocols.
-
Fluorogenic Probes & Advanced Bioorthogonal Chemistries: Probes that are "dark" until they react with their target, significantly reducing background fluorescence and enabling no-wash imaging protocols. This includes dyes functionalized for chemistries like the inverse-electron-demand Diels-Alder (IEDDA) reaction.
-
Protein Tag-Based Systems: Versatile methods where a protein of interest is genetically fused to a tag (e.g., SNAP-tag®, HaloTag®) that can be specifically and covalently labeled with a wide array of bright and photostable fluorescent ligands.
Data Presentation: A Comparative Analysis of Fluorophore Performance
The ideal fluorophore should be bright, resistant to photobleaching, and provide a high signal-to-noise ratio. The following tables summarize key quantitative data for Cy3 and its modern alternatives to allow for an at-a-glance comparison.
Table 1: Photophysical Properties of Azide-Reactive Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Feature |
| Cy3 Azide (Baseline) | ~550 | ~570 | ~150,000 | ~0.20[1] | Widely used standard |
| Janelia Fluor® 549, Azide | 549 | 571 | 101,000[2][3][4][5] | 0.88 [2][3][4][5] | Exceptionally bright and photostable[6][7] |
| TAMRA Azide | 541 | 567 | 84,000[8][9] | ~0.10[8][9] | Cost-effective, but lower quantum yield |
| AZDye™ 555 Azide | 555 | 572 | 155,000[10][11] | Not Specified | High extinction coefficient, spectrally similar to Cy3[10] |
Table 2: Performance of Fluorogenic and Protein Tag-Based Systems
| Labeling System | Bioorthogonal Reaction | Fluorophore Class | Fluorescence Enhancement | Key Advantages |
| coumBARAC + Azide | SPAAC (Copper-free) | Coumarin | ~10-fold[12][13][14] | Fluorogenic "turn-on" signal, copper-free for live cells. |
| HDyes + TCO | IEDDA (Copper-free) | Rhodamine / SiR | Up to >70-fold[15] | Highly fluorogenic, ideal for no-wash imaging, excellent for super-resolution[16][17]. |
| SNAP-tag® + SiR-BG | Enzymatic | Silicon Rhodamine | High | High specificity, excellent photostability and brightness of SiR dyes.[18] |
| HaloTag® + JF549-CA | Enzymatic | Janelia Fluor® | High | High specificity, leverages exceptional brightness and photostability of Janelia Fluor® dyes.[7] |
Mandatory Visualization
Experimental Workflow: Pulse-Chase Labeling of Nascent Proteins
This diagram outlines a common experimental workflow for metabolically labeling newly synthesized proteins with a clickable amino acid analog, followed by fluorescent tagging for visualization of their stability and trafficking.
Caption: Workflow for pulse-chase analysis of nascent proteins using bioorthogonal labeling.
Signaling Pathway: Visualizing Protein Trafficking from ER to Golgi
This diagram illustrates a simplified model for tracking a newly synthesized transmembrane protein as it moves through the secretory pathway, a process that can be visualized using the pulse-chase methodology.
References
- 1. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 3. Live-cell assays to identify regulators of ER-to-Golgi trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 7. Janelia Fluor 549, free acid | Yellow Dye | Hello Bio [hellobio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Live cell assays to identify regulators of ER to Golgi trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating the Degree of Labeling for N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Comparative Analysis with Alternative Fluorophores
For researchers engaged in bioconjugation and drug development, precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a popular Cy3-based linker for click chemistry applications, with alternative fluorescent probes. It includes a detailed protocol for calculating the Degree of Labeling (DOL), experimental data for performance comparison, and a visual workflow to aid in experimental design.
Performance Comparison of Fluorescent Dyes for Labeling
The choice of a fluorescent dye for labeling biomolecules is critical and depends on various factors, including the labeling chemistry, the photophysical properties of the dye, and the experimental application. Here, we compare this compound with a common alternative, an Alexa Fluor 555-azide conjugate, in the context of bioorthogonal click chemistry.
| Property | This compound | Alexa Fluor 555-Azide (Representative) | Source |
| Labeling Chemistry | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | ~565 nm | |
| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | ~0.10 | |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.08 | ~0.08 | |
| Relative Brightness | Good | Excellent | |
| Photostability | Moderate | High |
Note: The photophysical properties of fluorescent dyes can be influenced by the conjugation partner and the local microenvironment. The values presented here are for the core fluorophores and serve as a general comparison.
Experimental Protocol: Degree of Labeling (DOL) Calculation
This protocol outlines the steps to determine the DOL of a protein labeled with this compound after a click chemistry reaction. The same principle applies to other fluorescent dye-azide conjugates.
1. Materials and Reagents:
-
Labeled protein conjugate (purified from unreacted dye)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS, pH 7.4)
2. Procedure:
-
Sample Preparation:
-
Ensure the labeled protein is free of any unreacted this compound. This is typically achieved through size-exclusion chromatography or dialysis.
-
Prepare a dilution of the purified labeled protein in a suitable buffer. The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the protein conjugate solution at 280 nm (A₂₈₀), which corresponds to the maximum absorbance of the protein.
-
Measure the absorbance of the protein conjugate solution at the maximum absorbance wavelength of Cy3, which is approximately 555 nm (A₅₅₅).
-
-
Degree of Labeling (DOL) Calculation: The DOL is the molar ratio of the dye to the protein. It can be calculated using the following formula:
DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε_dye]
Where:
-
A₅₅₅ = Absorbance of the conjugate at 555 nm.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to the protein being labeled. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.
-
ε_dye = Molar extinction coefficient of Cy3 at 555 nm (150,000 M⁻¹cm⁻¹).
-
CF₂₈₀ = Correction factor for the absorbance of the dye at 280 nm. For Cy3, this is approximately 0.08.
-
3. Example Calculation:
Assuming the following measurements for a labeled IgG antibody:
-
A₂₈₀ = 0.85
-
A₅₅₅ = 0.42
-
ε_IgG = 210,000 M⁻¹cm⁻¹
-
ε_Cy3 = 150,000 M⁻¹cm⁻¹
-
CF₂₈₀ = 0.08
DOL = (0.42 × 210,000) / [(0.85 - (0.42 × 0.08)) × 150,000] DOL ≈ 0.72
This result indicates an average of approximately 0.72 molecules of Cy3 per molecule of IgG.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in the DOL calculation and the underlying click chemistry reaction.
Navigating the Landscape of Protein Analysis: A Comparative Guide to Cy3-PEG4-Azide Labeling and Mass Spectrometry
For researchers, scientists, and drug development professionals delving into the intricacies of protein analysis, the precise identification and quantification of proteins is paramount. The use of chemical probes, such as Cy3-PEG4-azide, in conjunction with mass spectrometry offers a powerful approach for these investigations. This guide provides a comprehensive comparison of Cy3-PEG4-azide labeling with alternative methods, supported by experimental data and detailed protocols to inform your research decisions.
The core of this technique lies in "click chemistry," a set of highly efficient and specific reactions.[1][2] In a typical workflow, a protein of interest is metabolically or chemically modified to incorporate a bioorthogonal functional group, such as an azide. This azide group then serves as a handle for the covalent attachment of a reporter tag, like the fluorescent Cy3 dye linked via a polyethylene glycol (PEG) spacer in Cy3-PEG4-azide. Following this labeling, the proteins are often enriched and then subjected to mass spectrometry for identification and quantification.[1]
The Workflow of Azide-Based Protein Labeling for Mass Spectrometry
The general experimental pipeline for analyzing azide-labeled proteins by mass spectrometry involves several key stages. Initially, cells or protein lysates are treated with a probe containing an azide group. This is followed by the click reaction with an alkyne-containing reporter tag, such as a fluorescent dye or an affinity tag like biotin. The labeled proteins are then typically enriched, digested into smaller peptides, and finally analyzed by mass spectrometry.
Caption: General workflow for labeling proteins with an azide-reactive fluorescent dye and subsequent mass spectrometry analysis.
Performance Comparison: Cy3-PEG4-Azide vs. Alternatives
The choice of a labeling reagent is critical and depends on the specific experimental goals. While Cy3-PEG4-azide is a popular choice, several alternatives exist, each with its own set of advantages and disadvantages. The ideal tag for mass spectrometry should not only be highly reactive and specific but also have minimal impact on the ionization and fragmentation of the labeled peptides.
| Feature | Cy3-PEG4-Azide | Biotin-Alkyne | Mass-Tag-Alkyne (e.g., iTRAQ, TMT) |
| Primary Function | Fluorescence Detection & MS | Affinity Purification & MS | Isobaric Mass Tagging for Quantification |
| Detection Method | Fluorescence Imaging, Mass Spectrometry | Western Blot (with Streptavidin), Mass Spectrometry | Mass Spectrometry |
| MS Compatibility | Can interfere with fragmentation, requires careful data analysis. | Biotin can be difficult to detect directly by MS, often requires specialized methods like DiDBiT.[3] | Designed specifically for MS-based quantification. |
| Enrichment | Not inherent, requires antibody against Cy3 or other methods. | Highly efficient enrichment using streptavidin beads. | No direct enrichment capability. |
| Quantification | Relative quantification based on MS1 signal intensity. | Can be used for relative quantification. | Multiplexed relative quantification with high accuracy. |
| In Vivo Labeling | Possible with copper-free click chemistry. | Possible with copper-free click chemistry. | Not typically used for in vivo labeling. |
Table 1. Comparison of Cy3-PEG4-Azide with other common alkyne-containing reporter tags for mass spectrometry analysis.
Alternative Fluorescent Dyes for Protein Labeling
Beyond the choice of the functional tag, the fluorescent dye itself is a key consideration. While Cy3 is a well-established dye, other fluorophores may offer advantages in terms of brightness, photostability, and mass spectrometry compatibility.
| Dye Family | Excitation (nm) | Emission (nm) | Key Features |
| Cyanine Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Well-established, available with various reactive groups. Can sometimes affect peptide fragmentation in MS.[4] |
| Alexa Fluor Dyes | Various | Various | Generally bright and photostable. |
| ATTO Dyes | Various | Various | Known for high fluorescence intensity and photostability. |
| DyLight Dyes | Various | Various | Offer a range of excitation and emission spectra. |
Table 2. Comparison of common fluorescent dye families used for protein labeling.
Experimental Protocols
Protocol 1: General Protein Labeling with Cy3-PEG4-Azide via Click Chemistry
This protocol outlines the fundamental steps for labeling azide-modified proteins with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein sample
-
Alkyne-functionalized fluorescent dye (e.g., Cy3-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS or Tris buffer)
Procedure:
-
Prepare Reagents: Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein sample with the alkyne-functionalized dye in the reaction buffer.
-
Initiate Click Reaction: Add the ligand and CuSO₄ to the reaction mixture, followed by the addition of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation/Purification: Precipitate the labeled protein using a method like methanol/chloroform precipitation to remove excess reagents.[5] Alternatively, use size exclusion chromatography.
-
Quantification: Determine the concentration and labeling efficiency of the labeled protein.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Following labeling, the protein sample must be prepared for mass spectrometry analysis.
Materials:
-
Labeled protein sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Denaturation, Reduction, and Alkylation: Resuspend the labeled protein in a denaturing buffer. Reduce disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide.
-
Buffer Exchange: Exchange the buffer to a mass spectrometry-compatible buffer.
-
Proteolytic Digestion: Add trypsin to the protein solution and incubate overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or similar desalting column.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Logical Relationships in Click Chemistry-Based Proteomics
The decision-making process for a proteomics experiment using click chemistry involves considering the labeling strategy, the choice of reporter tag, and the downstream analysis method.
Caption: Decision-making workflow for a click chemistry-based proteomics experiment.
Challenges and Considerations
While powerful, the analysis of fluorescently labeled proteins by mass spectrometry is not without its challenges. The presence of the dye can alter the physicochemical properties of the peptides, potentially affecting their chromatographic separation and ionization efficiency. Furthermore, the dye moiety can undergo fragmentation during tandem mass spectrometry, leading to complex spectra that can be challenging to interpret.[4] Careful optimization of mass spectrometry parameters and the use of appropriate data analysis software are crucial for successful identification and quantification of labeled peptides.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Cy5-PEG4-azide for Dual Labeling Applications
For researchers, scientists, and drug development professionals engaged in dual-labeling experiments, the choice of fluorescent probes is critical for generating high-quality, reproducible data. This guide provides a comprehensive comparison of two commonly used azide-functionalized cyanine dyes, N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Cy5-PEG4-azide, to facilitate an informed selection process for your specific research needs.
This comparison focuses on the key performance attributes of these fluorescent reporters, including their photophysical properties, the influence of their distinct polyethylene glycol (PEG) linkers, and their suitability for dual-labeling applications. The inclusion of an azide group on both molecules allows for their covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] This highly specific and efficient conjugation method is compatible with a wide range of biological molecules and experimental conditions.[3][4]
At a Glance: Key Spectroscopic and Photophysical Properties
The selection of a fluorescent dye is fundamentally guided by its spectral characteristics and photophysical performance. Below is a summary of the key quantitative data for Cy3 and Cy5 dyes. It is important to note that the exact values can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.[5][6]
| Property | This compound | Cy5-PEG4-azide | Data Source(s) |
| Excitation Maximum (λex) | ~550 nm | ~649 nm | [7][8] |
| Emission Maximum (λem) | ~570 nm | ~667 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield (Φ) | ~0.20 | ~0.20 | [9] |
| Color | Bright Red-Orange | Far-Red | [7][10] |
Performance Comparison: Cy3 vs. Cy5 in Dual Labeling
The primary distinction between this compound and Cy5-PEG4-azide lies in their spectral properties, which dictates their suitability for different applications and instrumentation.
This compound is a bright and photostable dye that excites in the green region of the visible spectrum and emits in the orange-red region.[7] This makes it compatible with a wide range of standard fluorescence microscopy equipment.[10] Studies have shown that Cy3 can exhibit enhanced fluorescence upon conjugation to proteins.[11] However, its fluorescence can be sensitive to the local environment, which may be a consideration in quantitative studies.[5] The dual PEG4 linkers in this molecule are designed to enhance water solubility and reduce non-specific binding.[12]
Cy5-PEG4-azide emits in the far-red region of the spectrum, which is advantageous for applications where background autofluorescence from cells or tissues is a concern.[10] The longer wavelength of light used for excitation and emission also allows for deeper tissue penetration in in-vivo imaging.[10] However, Cy5 can be more susceptible to photobleaching than Cy3.[13] Additionally, Cy5 has a tendency to form non-fluorescent aggregates, particularly at high labeling densities, which can lead to fluorescence quenching.[13] The PEG4 linker helps to mitigate this issue by improving solubility.[14]
For dual-labeling experiments, the well-separated spectra of Cy3 and Cy5 make them an excellent FRET (Förster Resonance Energy Transfer) pair, where Cy3 acts as the donor and Cy5 as the acceptor.[15] This enables the study of molecular interactions and conformational changes.
Experimental Protocols
The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified biomolecule with either this compound or Cy5-PEG4-azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound or Cy5-PEG4-azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[16]
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO for dissolving the dye
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the azide-functionalized Cy dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of the ligand (e.g., THPTA) in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
-
Add the azide-functionalized Cy dye stock solution to the reaction mixture. A 2- to 10-fold molar excess of the dye over the biomolecule is typically recommended.[4]
-
Add the CuSO₄ and ligand stock solutions. A final concentration of 0.1-1 mM CuSO₄ and a 5-fold molar excess of the ligand to copper is a good starting point.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[16]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by a suitable method such as size exclusion chromatography, dialysis, or precipitation.
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for labeling biomolecules using click chemistry.
Caption: Logical relationship of Cy3 and Cy5 in dual labeling applications.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequence-Dependent Fluorescence of Cy3-and Cy5-Labeled Double-Stranded DNA [anorg-chemie.univie.ac.at]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omichem.com [omichem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 13. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
A Comparative Guide to Biomolecule Labeling: Characterization of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 and Its Alternatives
In the fields of molecular biology, drug development, and diagnostics, the precise labeling of biomolecules with fluorescent probes is a critical technique for visualization, tracking, and quantification. The selection of an appropriate fluorescent label and conjugation chemistry is paramount to the success of these experiments. This guide provides a detailed comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a popular labeling reagent, with other common alternatives. We present supporting experimental data, detailed protocols for labeling and characterization, and workflow visualizations to aid researchers in making an informed decision.
The featured molecule, this compound, is a trifunctional reagent. It incorporates a Cy3 fluorophore for detection, a stable methoxy-PEG4 group to enhance solubility, and a terminal azide group.[1][2] The azide functionality is particularly valuable as it enables highly specific and efficient covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry".[3][4] This bioorthogonal reaction is highly selective, proceeds under mild, aqueous conditions, and does not interfere with native functional groups on proteins or nucleic acids, making it a powerful tool for bioconjugation.[3][5][6]
Comparative Analysis of Azide-Reactive Fluorescent Dyes
The choice of a fluorophore significantly impacts experimental outcomes, influencing factors like signal brightness, photostability, and signal-to-noise ratio. While Cy3 is a versatile and widely used dye, several alternatives offer potential advantages in specific applications.[7] Alexa Fluor and DyLight dyes are prominent competitors, often cited for their enhanced photostability and brightness.[8][9]
Below is a quantitative comparison of Cy3 and two spectrally similar alternatives, Alexa Fluor 555 and DyLight 550, which are also available with azide reactive groups for click chemistry applications.
| Property | Cy3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Maximum (λex) | ~550 nm[7] | ~555 nm[9] | ~562 nm[10][11] |
| Emission Maximum (λem) | ~570 nm[7] | ~565 nm[9] | ~576 nm[10][11] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹[10] | ~155,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹[10][11] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | ~0.1 (conjugate dependent) | Not widely reported |
| Relative Brightness | Good | Excellent[9][12] | Excellent[10][13] |
| Photostability | Moderate | Superior to Cy3[8] | Good[13] |
Note: Photophysical properties such as quantum yield can be highly dependent on the local environment and the nature of the conjugated biomolecule.[14] Alexa Fluor 555 and DyLight 550 are generally recognized as being brighter and more photostable than Cy3, which is a critical consideration for demanding applications like single-molecule imaging or long-term time-lapse microscopy.[9]
Experimental Protocols
General Protocol for Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein (1-5 mg/mL in a buffer free of amines or azides, e.g., PBS pH 7.4)
-
This compound (or alternative azide dye), 10 mM stock in anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in dH₂O
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand, 50 mM stock in dH₂O
-
Sodium Ascorbate, 100 mM stock in dH₂O (prepare fresh)
-
Desalting columns or dialysis cassettes (10 kDa MWCO) for purification
Procedure:
-
Prepare Protein: Ensure the alkyne-modified protein is at a concentration of 1-2 mg/mL in an appropriate buffer.
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 50 mM CuSO₄ stock and 50 mM THPTA stock. This complex stabilizes the Cu(I) catalyst.
-
Set up Labeling Reaction:
-
To your protein solution, add the azide-dye stock solution to achieve a 5- to 20-fold molar excess of dye over the protein.
-
Add the CuSO₄/THPTA premix to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and reaction components by running the sample through a desalting column or by dialysis against PBS, pH 7.4.[10] The labeled protein is now ready for characterization and downstream applications.
Characterization of Labeled Biomolecules
After purification, it is essential to characterize the conjugate to determine the efficiency of the labeling reaction.
A. Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy
The DOL (or dye-to-protein ratio) can be calculated from the absorbance spectrum of the purified conjugate.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum (λₘₐₓ) of the dye (e.g., ~550 nm for Cy3).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration: Dye Conc. (M) = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
B. Functional Confirmation by Fluorescence Spectroscopy
This confirms that the conjugated dye is fluorescent and has the expected spectral properties.
Procedure:
-
Dilute the labeled protein in a suitable buffer (e.g., PBS).
-
Using a fluorometer, acquire the excitation and emission spectra.
-
Confirm that the spectra maxima align with the expected values for the fluorophore (e.g., Ex/Em ~550/570 nm for Cy3). A significant shift may indicate environmental effects or dye aggregation.
C. Confirmation of Covalent Conjugation by SDS-PAGE
In-gel fluorescence scanning confirms that the dye is covalently attached to the protein.
Procedure:
-
Run the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.
-
After electrophoresis, scan the gel using an imaging system with the appropriate filters for the fluorophore.
-
A fluorescent band at the expected molecular weight of the protein confirms successful covalent labeling. The unlabeled control lane should show no fluorescence.
Visualizing the Process
Diagrams created using Graphviz DOT language illustrate key workflows.
Caption: Workflow for copper-catalyzed azide-alkyne click chemistry.
Caption: Workflow for the characterization of labeled biomolecules.
Caption: Tracking a signaling cascade with a labeled ligand.
References
- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 2. amsbio.com [amsbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. app.fluorofinder.com [app.fluorofinder.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Azide-PEG-Fluorophore Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of the optimal azide-PEG-fluorophore linker is a critical step in ensuring the success of bioconjugation, cellular imaging, and diagnostic assay development. This guide provides an objective comparison of different azide-PEG-fluorophore linkers, supported by experimental data and detailed protocols to facilitate informed decision-making.
The tripartite structure of these linkers, comprising a bioorthogonal azide group for "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a fluorophore for detection, offers a versatile toolkit for labeling biomolecules.[1][2] The choice of each component significantly impacts the performance of the final conjugate in terms of labeling efficiency, signal brightness, photostability, and overall stability in biological media.
Quantitative Performance Comparison
The selection of an azide-PEG-fluorophore linker is often a balance between the desired photophysical properties of the fluorophore and the influence of the PEG spacer on the conjugate's behavior. The azide group itself is exceptionally stable in biological environments, and the resulting triazole linkage formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is highly robust.[3][4]
The following table summarizes the key photophysical properties of commonly used fluorophores that are available as azide-PEG conjugates. The performance of the complete linker will be a combination of these properties and the characteristics of the PEG spacer.
| Fluorophore Family | Example Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Fluorescein | Fluorescein (FITC) | ~494 | ~517 | ~75,000 | ~0.92 | Moderate | Low |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | High | Moderate |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 | Very High | Moderate | |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | High | High |
| Alexa Fluor 568 | ~578 | ~603 | ~91,300 | ~0.69 | High | High | |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | Very High | High | |
| DyLight | DyLight 488 | ~493 | ~518 | ~70,000 | ~0.90 | High | High |
| DyLight 650 | ~652 | ~672 | ~250,000 | ~0.10 | High | Moderate |
Note: The photophysical properties of fluorescent dyes can be influenced by the solvent and the local environment of the conjugated biomolecule.[5] The PEG linker generally helps to maintain the fluorophore's performance by improving solubility and reducing aggregation.[6]
The Influence of the PEG Linker
The polyethylene glycol (PEG) spacer plays a crucial role in the overall performance of the bioconjugate. Key considerations include:
-
Length: Longer PEG chains can improve the solubility of hydrophobic molecules and reduce steric hindrance, which can be beneficial when labeling large biomolecules.[2] However, excessively long linkers might negatively impact the binding affinity of the labeled molecule to its target.
-
Structure: Linear PEG linkers are the most common, but branched structures are also available. Branched PEGs can offer a higher drug-to-antibody ratio in the context of antibody-drug conjugates.[7]
-
Hydrophilicity: The inherent hydrophilicity of PEG enhances the aqueous solubility of the entire conjugate, which is particularly important for fluorophores that are prone to aggregation.[6]
Experimental Protocols
The following are generalized protocols for key experiments to evaluate and compare the performance of different azide-PEG-fluorophore linkers.
Protocol 1: Protein Labeling via Click Chemistry
This protocol describes a general procedure for labeling a protein containing an alkyne group with an azide-PEG-fluorophore linker using a copper-catalyzed reaction.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Azide-PEG-fluorophore linker.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper chelator (e.g., TBTA).
-
Desalting column for purification.
Procedure:
-
Prepare a stock solution of the Azide-PEG-Fluorophore linker in a suitable solvent like DMSO.
-
Prepare the catalyst solution: Mix CuSO₄ and TBTA in a suitable buffer.
-
Initiate the reaction: Add the azide-PEG-fluorophore linker to the alkyne-modified protein solution.
-
Add the catalyst: Add the CuSO₄/TBTA mixture and then freshly prepared sodium ascorbate to the reaction mixture.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the labeled protein using a desalting column to remove excess reagents.[8]
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and at the maximum absorbance wavelength of the fluorophore.[8]
Protocol 2: Determining Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of fluorescence.
Materials:
-
Fluorometer.
-
UV-Vis spectrophotometer.
-
Purified labeled protein.
-
A quantum yield standard with a known quantum yield in the same solvent.
Procedure:
-
Prepare a series of dilutions of both the labeled protein and the quantum yield standard.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.[8]
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.[8]
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield and η is the refractive index of the solvent.[8]
Protocol 3: Assessing Photostability
Photostability is the ability of a fluorophore to resist photobleaching upon exposure to excitation light.
Materials:
-
Fluorescence microscope with a camera.
-
Labeled cells or biomolecules.
Procedure:
-
Prepare a sample of the fluorescently labeled biomolecule or cells.
-
Acquire an initial image using the fluorescence microscope.
-
Continuously expose the sample to excitation light for a defined period (e.g., several minutes).
-
Acquire images at regular intervals during the exposure period.
-
Quantify the fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity versus time to determine the rate of photobleaching. A slower decay in fluorescence indicates higher photostability.[9][10]
Mandatory Visualizations
Caption: Experimental workflow for comparing azide-PEG-fluorophore linkers.
Caption: Logical relationship for selecting the optimal linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. nanocs.net [nanocs.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy3, a fluorescent dye and linker molecule commonly used in biomedical research. This document outlines immediate safety protocols, step-by-step disposal procedures, and waste management principles to ensure the safety of laboratory personnel and environmental protection.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols due to its chemical composition. The molecule contains a cyanine dye (Cy3), a polyethylene glycol (PEG) linker, and an azide group, each presenting unique disposal considerations. The primary hazards are associated with the azide group, which can form explosive compounds, and the aquatic toxicity of the cyanine dye.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke when handling this compound. Avoid generating dust or aerosols.
-
Environmental Release: Prevent the compound from entering drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain.
-
Waste Segregation:
-
Solid Waste: Collect unused or surplus this compound powder in its original container or a clearly labeled, sealed container. Also, collect any contaminated materials such as pipette tips, weighing boats, and gloves in a designated, sealed waste container labeled "Hazardous Chemical Waste: Contains this compound".
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed container. The container should be compatible with the solvents used. Label the container "Hazardous Chemical Waste: Contains this compound" and list all chemical components, including solvents.
-
Contaminated Labware: Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as liquid hazardous waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Indicate the potential hazards: "Acutely Toxic," "Aquatic Hazard," and "Risk of Explosion."
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Crucially, keep azide-containing waste separate from acids and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid. Contact with metals, including lead and copper in plumbing, can form highly shock-sensitive and explosive metal azides.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the hazardous waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available, and a full description of the waste.
-
Hazard and Disposal Summary
| Hazard Classification | Disposal Consideration |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Do not ingest. Dispose of as toxic waste.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. Do not release into the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects. Collect all waste for proper disposal.[1] |
| Azide Group Hazard | Can form explosive metal azides. Do not dispose of down the drain. Keep away from acids and heavy metals. |
Disposal Decision Workflow
References
Personal protective equipment for handling N-(m-PEG4)-N'-(azide-PEG4)-Cy3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(m-PEG4)-N'-(azide-PEG4)-Cy3. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary hazards are associated with the azide functional group, which can be highly reactive.
Operational Plan: Safe Handling
All manipulations involving this compound should be conducted in a properly functioning chemical fume hood.[2][3][4] A designated and clearly labeled area should be established for its use.
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:
-
Body Protection: A lab coat must be worn at all times.[3][4][5][6]
-
Hand Protection: Chemical-resistant nitrile gloves are required.[2][3][5] Given the azide component, consider double-gloving or using Silver Shield gloves underneath nitrile gloves for enhanced protection.[5][7]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2][3][5][6][7] A face shield should be used when there is a significant risk of splashing.[2][8]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[5][8]
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[4] Line the work surface with absorbent paper to contain any potential spills.[3]
-
Weighing and Transfer: Use plastic or ceramic spatulas for handling the solid compound; avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[2][3][9]
-
Solution Preparation: When preparing solutions, avoid contact with incompatible materials. Specifically, keep away from acids, heavy metals (such as lead and copper), and halogenated solvents (like dichloromethane or chloroform).[2][9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from light, heat, and incompatible materials.[2][4] Containers should be tightly closed.[2]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and safety incidents.
Waste Segregation and Collection:
-
All waste containing this compound, including solutions, contaminated labware (e.g., pipette tips, tubes), and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.[2][3][4]
-
The waste container should be labeled as "Azide Contaminated Waste" to prevent mixing with incompatible waste streams.[2]
-
Crucially, do not mix azide-containing waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[9]
-
Never dispose of this compound or its solutions down the drain, as the azide component can react with metal pipes (e.g., lead, copper) to form highly explosive metal azides.[4][7]
Disposal Procedure:
-
Collect all solid and liquid waste in a compatible, sealable container.
-
Affix a hazardous waste label to the container, detailing the contents.[2]
-
Arrange for disposal through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal company.[9][10]
Quantitative Data
| Property | Value |
| Formula | C44H66ClN5O10[1] |
| Molecular Weight | 860.49 g/mol [1] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
Further quantitative data, such as permissible exposure limits, were not available in the consulted resources.
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3|MSDS [dcchemicals.com]
- 2. uvic.ca [uvic.ca]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. drexel.edu [drexel.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
